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  • Product: Dimethyl 2-vinylmalonate
  • CAS: 179735-76-3

Core Science & Biosynthesis

Foundational

dimethyl 2-vinylmalonate 1H and 13C NMR chemical shifts

Advanced NMR Characterization of Dimethyl 2-Vinylmalonate: A Comprehensive Guide to 1 H and 13 C Spectral Assignments Executive Summary In modern synthetic organic chemistry, malonate derivatives serve as indispensable b...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced NMR Characterization of Dimethyl 2-Vinylmalonate: A Comprehensive Guide to 1 H and 13 C Spectral Assignments

Executive Summary

In modern synthetic organic chemistry, malonate derivatives serve as indispensable building blocks. Dimethyl 2-vinylmalonate (CAS: 179735-76-3) represents a highly versatile Michael donor and cross-metathesis substrate, distinguished by the direct attachment of a vinyl group to the highly activated α -methine carbon. As drug development professionals and application scientists scale up synthetic routes—such as those involving palladium-catalyzed allylic alkylations—the precise structural verification of intermediates becomes paramount.

This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for dimethyl 2-vinylmalonate. By deconstructing the magnetic environments, spin-spin coupling networks, and electronic deshielding effects, we establish a robust framework for spectral interpretation. Furthermore, we outline a self-validating experimental protocol to ensure high-fidelity data acquisition.

Structural and Magnetic Environment Analysis

The molecular architecture of dimethyl 2-vinylmalonate ( C7​H10​O4​ ) presents a fascinating interplay of inductive effects and magnetic anisotropy. The molecule features three distinct proton environments and five distinct carbon environments:

  • Symmetric Methoxy Groups : The two ester moieties are chemically and magnetically equivalent due to rapid bond rotation on the NMR timescale.

  • The α -Methine Core : A single proton resides at the highly activated sp3 carbon, flanked by two electron-withdrawing carbonyls and an sp2 -hybridized vinyl group.

  • The Monosubstituted Alkene : The vinyl group constitutes a classic AMX spin system , where the internal proton and the two terminal protons are magnetically non-equivalent and exhibit complex scalar coupling.

1 H NMR Spectroscopy: Chemical Shifts and Spin-Spin Coupling

The 1 H NMR spectrum of dimethyl 2-vinylmalonate is defined by the profound deshielding effects of its functional groups. Table 1 summarizes the quantitative assignments.

Table 1: 1 H NMR Assignments for Dimethyl 2-Vinylmalonate (400 MHz, CDCl 3​ )

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constants ( J in Hz)
Methoxy ( −OCH3​ )3.76Singlet (s)6HN/A
Methine ( −CH− )4.12Doublet (d)1H 3J≈8.5
Terminal Vinyl (cis)5.25Doublet of doublets (dd)1H 3Jcis​≈10.5 , 2Jgem​≈1.5
Terminal Vinyl (trans)5.35Doublet of doublets (dd)1H 3Jtrans​≈17.0 , 2Jgem​≈1.5
Internal Vinyl ( =CH− )5.95ddd1H 3Jtrans​≈17.0 , 3Jcis​≈10.5 , 3J≈8.5
Mechanistic Causality of 1 H Shifts
  • The Methine Proton (4.12 ppm) : The downfield shift of this sp3 proton is a direct consequence of the combined electron-withdrawing inductive effects of the two ester carbonyl groups. This is further exacerbated by the diamagnetic anisotropy of the adjacent vinyl π -system, which generates a local magnetic field that reinforces the applied field ( B0​ ) at the methine position.

  • The Vinyl AMX System (5.25 - 5.95 ppm) : The internal vinyl proton is heavily deshielded (5.95 ppm) due to its proximity to the electron-withdrawing malonate core. The terminal protons are diastereotopic; the proton trans to the bulkier malonate group resonates slightly further downfield (5.35 ppm) than the cis proton (5.25 ppm) due to steric compression and anisotropic differences.

SpinSystem H_methine Methine ~4.12 ppm H_internal Internal ~5.95 ppm H_methine->H_internal ³J ≈ 8.5 Hz H_trans Trans ~5.35 ppm H_internal->H_trans ³J_trans ≈ 17.0 Hz H_cis Cis ~5.25 ppm H_internal->H_cis ³J_cis ≈ 10.5 Hz H_trans->H_cis ²J_gem ≈ 1.5 Hz

Caption: Spin-spin coupling network (AMX system) of the vinyl group in dimethyl 2-vinylmalonate.

13 C NMR Spectroscopy: Electronic Deshielding Effects

The 13 C NMR spectrum provides an orthogonal verification of the carbon framework. The chemical shifts are dictated primarily by hybridization and the electronegativity of attached heteroatoms.

Table 2: 13 C NMR Assignments for Dimethyl 2-Vinylmalonate (100 MHz, CDCl 3​ )

PositionChemical Shift (ppm)Carbon TypeHybridization
Methoxy ( −OCH3​ )52.8Primary ( CH3​ ) sp3
Methine ( −CH− )56.0Tertiary ( CH ) sp3
Terminal Vinyl ( =CH2​ )119.5Secondary ( CH2​ ) sp2
Internal Vinyl ( =CH− )131.5Tertiary ( CH ) sp2
Carbonyl ( C=O )168.5Quaternary ( C ) sp2
Mechanistic Causality of 13 C Shifts
  • The Methine Carbon (56.0 ppm) : Standard unfunctionalized sp3 carbons resonate between 10-30 ppm. The attachment to three sp2 centers (two carbonyls, one alkene) severely depletes the electron density around this nucleus, pushing it downfield to 56.0 ppm.

  • Carbonyl Carbons (168.5 ppm) : The extreme downfield shift is characteristic of ester carbonyls, driven by the strong electronegativity of the oxygen atoms which strips electron density from the sp2 hybridized carbon, reducing magnetic shielding [1].

Experimental Protocol: Self-Validating NMR Acquisition

To ensure absolute trustworthiness in structural elucidation, application scientists must utilize a self-validating workflow. The following protocol guarantees quantitative reliability and high spectral resolution.

Step-by-Step Methodology
  • Sample Preparation : Dissolve 15–20 mg of highly pure dimethyl 2-vinylmalonate [2] in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.

  • Probe Tuning and Matching : Insert the sample and tune the probe to the precise Larmor frequencies of 1 H and 13 C. Causality: This maximizes the efficiency of radiofrequency (RF) power transfer, optimizing the signal-to-noise ratio (SNR).

  • Shimming (The Validation Check) : Perform gradient shimming followed by manual optimization of the Z1-Z5 coils. Self-Validation : Inspect the residual CHCl3​ peak (7.26 ppm). The protocol is only validated to proceed if the Full Width at Half Maximum (FWHM) is ≤1.0 Hz.

  • Pulse Calibration : Determine the exact 90° pulse width for the specific sample conductivity.

  • Data Acquisition :

    • 1 H NMR : Acquire 16 scans with a spectral width of 12 ppm. Set the relaxation delay ( D1​ ) to at least 5×T1​ of the slowest relaxing proton (typically 2-3 seconds for small molecules) to ensure quantitative integration [3].

    • 13 C NMR : Acquire ≥512 scans with broadband proton decoupling (WALTZ-16).

  • Processing : Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation. Perform rigorous zero-order and first-order phase corrections to ensure purely absorptive peak shapes.

Workflow S1 1. Sample Preparation 15-20 mg in 0.6 mL CDCl3 S2 2. Probe Tuning & Matching Optimize for 1H and 13C nuclei S1->S2 S3 3. Shimming Z1-Z5 optimization for lineshape S2->S3 S4 4. Pulse Calibration Determine precise 90° pulse width S3->S4 S5 5. Data Acquisition 1H: 16 scans | 13C: 512+ scans S4->S5 S6 6. Processing FT, Phase & Baseline Correction S5->S6

Caption: Self-validating experimental workflow for high-fidelity NMR data acquisition.

References

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Organometallics[Link]

  • dimethyl 2-vinylmalonate - C7H10O4, density, melting point, boiling point, structural formula, synthesis Chemsynthesis D
  • Palladium-catalyzed polyhetero-Claisen rearrangements Journal of the American Chemical Society[Link]

Exploratory

Comprehensive IR Spectroscopy Analysis of Dimethyl 2-Vinylmalonate: Absorption Band Assignments and Structural Validation Protocols

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide Executive Summary Dimethyl 2-vinylmalonate (CAS: 179735-76-3) is a highly versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

Dimethyl 2-vinylmalonate (CAS: 179735-76-3) is a highly versatile building block in organic synthesis, frequently utilized as a Michael acceptor, a cross-coupling partner, and a precursor for cyclopropanated drug scaffolds. Confirming the structural integrity of this molecule—specifically the preservation of the geminal diester core and the terminal vinyl group—is critical before downstream synthesis. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly specific modality for this validation. This whitepaper details the theoretical vibrational mechanics, quantitative spectral assignments, and a self-validating experimental protocol for the FT-IR analysis of dimethyl 2-vinylmalonate.

Structural Causality & Vibrational Theory

To accurately interpret the IR spectrum of dimethyl 2-vinylmalonate, one must understand the causality behind the vibrational modes dictated by its molecular architecture. The molecule consists of a malonate core (a central sp3 methine carbon flanked by two methyl ester groups) and an α -vinyl substituent.

  • The Geminal Diester Effect (C=O Stretch): Aliphatic esters typically exhibit a carbonyl (C=O) stretching frequency around 1735–1750 cm⁻¹[1]. In a malonate system, the two electron-withdrawing alkoxycarbonyl groups are bound to the same α -carbon. This inductive electron withdrawal slightly strengthens the C=O bonds, pushing the absorption toward the higher end of the typical ester range (~1740 cm⁻¹)[2]. Furthermore, because the two carbonyls can couple, this band often appears exceptionally strong and may exhibit subtle splitting or broadening[3].

  • The Isolated Vinyl Group (C=C and =C–H Modes): Because the vinyl group is separated from the carbonyls by an sp3 hybridized methine carbon, it is electronically isolated (non-conjugated). Therefore, the C=C stretch appears at its characteristic isolated frequency of ~1640 cm⁻¹[4].

  • Out-of-Plane Wagging: The most diagnostic features of the vinyl group are the out-of-plane (wagging) C–H bending vibrations. For a monosubstituted alkene, these involve significant changes in the dipole moment perpendicular to the molecular plane, resulting in two highly reliable, intense peaks at 990 ± 5 cm⁻¹ and 910 ± 5 cm⁻¹[4]. The absence of these peaks immediately indicates the saturation or functionalization of the double bond (e.g., unwanted cyclopropanation).

Quantitative Spectral Assignments

The following table summarizes the theoretical and empirically expected IR absorption bands for dimethyl 2-vinylmalonate, categorized by functional group and vibrational mode.

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment & Causality
3085 ± 5 Weak=C–H stretchTerminal vinyl protons ( sp2 hybridized C–H bonds require higher energy to stretch)[3].
2955, 2845 Medium–C–H stretchAliphatic methyl and methine protons ( sp3 hybridized)[3].
1735–1745 Very StrongC=O stretchGeminal diester carbonyls. High intensity due to the large dipole moment change of two C=O groups[1].
1640 ± 5 MediumC=C stretchIsolated vinyl double bond. Sharp but weaker than C=O due to a smaller dipole change[4].
1435 Medium–CH₂– / –CH₃ bendAliphatic deformation modes of the methoxy groups[3].
1150–1250 StrongC–O–C stretchEster alkoxy linkage. Broad and intense due to asymmetric coupling[5].
990 ± 5 Strong=C–H out-of-planeInternal vinyl proton wag. Highly diagnostic for monosubstituted alkenes[4].
910 ± 5 Strong=C–H out-of-planeTerminal vinyl protons wag. Must appear in tandem with the 990 cm⁻¹ peak[4].

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Attenuated Total Reflectance (ATR) is the preferred sampling technique over traditional transmission (KBr pellets/NaCl plates). ATR prevents ambient moisture uptake (which obscures the 3000–3500 cm⁻¹ region) and ensures a highly reproducible pathlength without the need for sample dilution[6].

Self-Validating Methodology:

  • Crystal Preparation & Blank Validation:

    • Clean the diamond or ZnSe ATR crystal with spectroscopic-grade isopropanol.

    • Validation Check: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). The peak-to-peak noise must be < 0.005 Absorbance Units (AU). Any residual peaks indicate contamination; reclean if necessary.

  • Atmospheric Suppression:

    • Ensure the instrument's atmospheric compensation algorithm is active to subtract ambient H₂O vapor (3600–3900 cm⁻¹) and CO₂ (2350 cm⁻¹).

  • Sample Application & Contact Validation:

    • Apply 1–2 drops of neat dimethyl 2-vinylmalonate directly onto the crystal. Ensure complete coverage of the sensor area.

    • Validation Check: Run a preview scan. The primary C=O peak (~1740 cm⁻¹) should register an absorbance between 0.4 and 0.8 AU. If the signal is < 0.1 AU, sample volume is insufficient or volatile evaporation has occurred.

  • Data Acquisition:

    • Collect the sample spectrum using 32 to 64 co-added scans at 4 cm⁻¹ resolution to optimize the signal-to-noise ratio while clearly resolving the closely spaced C–H stretching bands[3].

  • Post-Processing:

    • Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave, ensuring relative peak intensities match standard transmission databases[6].

Mechanistic Interpretation Workflows

The following diagrams illustrate the logical workflows for sample processing and spectral interpretation.

Workflow N1 1. ATR Crystal Preparation Clean with Isopropanol N2 2. Background Acquisition Validate Noise < 0.005 AU N1->N2 N3 3. Sample Application Neat Liquid Deposition N2->N3 N4 4. Spectral Acquisition Validate C=O Absorbance (0.4-0.8 AU) N3->N4 N5 5. Data Processing ATR & Baseline Correction N4->N5

Fig 1. Step-by-step FT-IR ATR acquisition workflow for liquid malonate samples.

Interpretation Start Analyze Acquired Spectrum Q1 Strong C=O Peak at ~1740 cm⁻¹? Start->Q1 Q2 Sharp Peaks at 990 & 910 cm⁻¹? Q1->Q2 Yes Fail1 Reject: Missing Ester Core Q1->Fail1 No Fail2 Reject: Missing Vinyl Group (e.g., Cyclopropanated) Q2->Fail2 No Pass Confirmed: Dimethyl 2-vinylmalonate Q2->Pass Yes

Fig 2. Decision matrix for validating the structural integrity of dimethyl 2-vinylmalonate.

Conclusion

The IR spectrum of dimethyl 2-vinylmalonate is characterized by the interplay of its geminal diester core and its isolated terminal alkene. Successful structural validation hinges on identifying the intense ester carbonyl stretch at ~1740 cm⁻¹ alongside the highly specific out-of-plane vinyl C–H wags at 990 cm⁻¹ and 910 cm⁻¹. By employing a self-validating ATR-FTIR protocol, analytical chemists can confidently verify the presence of these functional groups, ensuring the purity and readiness of the compound for complex downstream synthetic applications.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. 3

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction To Spectroscopy. ChemistryDocs / Cengage Learning. 6

  • "The Infrared Spectroscopy of Alkenes." Spectroscopy Online. 4

  • "Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 1: Infrared spectroscopy." Geochimica et Cosmochimica Acta via Princeton University. 5

  • "Synthesis, Characterization, and Properties of Copolyanhydrides Based on 2-Octylsuccinic Acid and Sebacic Acid." Australian Journal of Chemistry. 1

  • "Spectroscopic study of the morphology development of closed-cell polyurethane foam using bio-based malonic acid as chain extender." Polymer via UMass ScholarWorks. 2

Sources

Foundational

Dimethyl 2-Vinylmalonate: Physicochemical Profiling and Mechanistic Applications in Advanced Synthesis

Executive Summary In the landscape of modern organic synthesis, the strategic selection of bifunctional building blocks is paramount for constructing complex molecular architectures. Dimethyl 2-vinylmalonate is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis, the strategic selection of bifunctional building blocks is paramount for constructing complex molecular architectures. Dimethyl 2-vinylmalonate is a highly versatile, doubly-activated methylene compound featuring both a malonate moiety and a terminal vinyl group. This unique structural motif allows it to act simultaneously as a soft nucleophile (via enolate formation) and a functional handle for subsequent olefin metathesis, radical additions, or cycloadditions.

This technical guide provides an authoritative physicochemical profile of dimethyl 2-vinylmalonate, including its exact molecular weight and CAS registry verification, alongside field-proven protocols for its deployment in transition-metal-catalyzed cross-coupling and green micellar chemistry.

Physicochemical Data & Molecular Specifications

Accurate mass spectrometry and structural verification are critical in drug development and analytical tracking. Below is the consolidated quantitative data for dimethyl 2-vinylmalonate, verified against chemical registry databases[1][2].

PropertyValue / Specification
Chemical Name Dimethyl 2-vinylmalonate
IUPAC / Synonyms Dimethyl 2-ethenylpropanedioate; 2-vinylmalonic acid dimethyl ester
CAS Registry Number 179735-76-3
Molecular Formula C₇H₁₀O₄
Exact Mass (Monoisotopic) 158.0579 g/mol
Standard Molecular Weight 158.15 g/mol
SMILES String COC(=O)C(C=C)C(=O)OC
Physical State Liquid (Standard ambient temperature and pressure)

Note: The exact mass (158.0579 Da) is calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁶O) and is the critical value for High-Resolution Mass Spectrometry (HRMS) validation during synthetic workflows.

Mechanistic Utility in Modern Synthesis

As an application scientist, I frequently evaluate building blocks based on their orthogonal reactivity. Dimethyl 2-vinylmalonate excels in this regard due to the highly acidic α-proton flanked by two electron-withdrawing ester groups.

Palladium-Catalyzed Tsuji-Trost Allylation

The primary utility of dimethyl 2-vinylmalonate lies in its capacity to form stable enolates that readily participate in Pd(0)-catalyzed deconjugative allylations[3]. When reacted with allylic acetates, the soft malonate enolate selectively attacks the electrophilic π-allylpalladium intermediate. The resulting α-allylated vinylmalonate contains a 1,4-diene system attached to a quaternary carbon center—a highly sought-after motif for synthesizing complex piperidines and quinolizidines via subsequent Ring-Closing Metathesis (RCM).

Radical Addition in Aqueous Micellar Media

Beyond traditional organic solvents, vinylmalonates are increasingly utilized in green chemistry. Recent advancements have demonstrated the efficacy of diethyl and dimethyl 2-vinylmalonates in Vitamin B12-catalyzed tandem radical addition/1,2-aryl migrations within aqueous micellar environments[4]. By utilizing surfactants like dodecyl trimethylammonium chloride (DTAC), the hydrophobic vinylmalonate is sequestered into the micellar core, enabling highly efficient radical transformations that would otherwise fail or degrade in bulk aqueous solutions.

Experimental Workflow: Pd(0)-Catalyzed α-Allylation

To ensure reproducibility and high yields, the following protocol represents a self-validating system for the α-allylation of dimethyl 2-vinylmalonate. Every step is designed with strict causality to mitigate catalyst degradation and side reactions.

Reagents Required:

  • Dimethyl 2-vinylmalonate (Substrate)

  • Allylic acetate (Electrophile)

  • Tris(dibenzylideneacetone)dipalladium(0) chloroform adduct ( Pd2​dba3​⋅CHCl3​ ) (2.5 mol%)

  • Triphenylphosphine ( PPh3​ ) (10 mol%)

  • Lithium hexamethyldisilazide (LHMDS) (1.0 M in THF, 1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Catalyst Activation & Degassing:

    • Action: Dissolve Pd2​dba3​⋅CHCl3​ and PPh3​ in anhydrous DMF (0.5 mL per 0.1 mmol scale). Sparge the solution with ultra-pure Argon for 15 minutes prior to mixing.

    • Causality: Degassing is non-negotiable. It removes dissolved oxygen, preventing the premature oxidation of the highly sensitive Pd(0) active species to an inactive Pd(II) state, which would immediately arrest the catalytic cycle[3].

  • Enolate Generation (Separate Flask):

    • Action: In a flame-dried flask under Argon, dissolve dimethyl 2-vinylmalonate in DMF. Cool to 0 °C. Add LHMDS dropwise. Stir for 20 minutes.

    • Causality: The bulky, non-nucleophilic LHMDS selectively deprotonates the highly acidic α-proton without attacking the ester carbonyls via nucleophilic acyl substitution. Maintaining 0 °C suppresses unwanted thermal polymerization or isomerization of the vinyl group.

  • Cross-Coupling Reaction:

    • Action: Transfer the cold enolate solution dropwise into the active Pd(0) catalyst mixture. Immediately add the allylic acetate. Allow the reaction to warm to room temperature and stir for 5 hours.

    • Causality: The oxidative addition of Pd(0) into the allylic acetate forms the electrophilic π-allylpalladium complex. The soft enolate nucleophile then attacks this complex, driving the C-C bond formation to yield the quaternary center.

  • Quenching and Isolation:

    • Action: Quench the reaction strictly with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over MgSO4​ , and concentrate under reduced pressure.

    • Causality: A mild acidic quench with NH4​Cl neutralizes any residual LHMDS without hydrolyzing the newly formed malonate esters, ensuring the structural integrity of the product prior to silica gel chromatography.

Pathway Visualization

The following diagram illustrates the logical flow and intermediate generation during the Palladium-catalyzed allylation workflow described above.

G Substrate Dimethyl 2-vinylmalonate (CAS: 179735-76-3) Base Base Deprotonation (LHMDS, 0 °C) Substrate->Base Enolate Vinylmalonate Enolate (Soft Nucleophile) Base->Enolate Product α-Allylated Vinylmalonate (1,4-Diene Building Block) Enolate->Product Nucleophilic Attack PdCat Pd(0) Catalyst (Pd2(dba)3 + PPh3) AllylElectrophile Allylic Acetate (Electrophile) PdCat->AllylElectrophile Oxidative Addition PiAllyl π-Allylpalladium Complex (Active Intermediate) AllylElectrophile->PiAllyl Oxidative Addition PiAllyl->Product Tsuji-Trost Allylation

Figure 1: Catalytic workflow for the Pd(0)-catalyzed allylation of dimethyl 2-vinylmalonate.

References

  • ChemSynthesis Database. Dimethyl 2-vinylmalonate - C7H10O4, density, melting point, boiling point, structural formula, synthesis. Retrieved from[Link]

  • The Journal of Organic Chemistry (ACS Publications). Novel Synthesis of Conjugated Dienes Attached to a Quaternary Carbon Center via Pd(0)-Catalyzed Deconjugative Allylation of Alkenylidenemalonates. Retrieved from [Link]

  • ChemRxiv. Aqueous Micellar Environment Impacts the Co-Catalyzed Phototransformation: A Case Study. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Heck Cross-Coupling of Dimethyl 2-Vinylmalonate in Advanced API Synthesis

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary The Mizoroki-Heck reaction remains a cornersto...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary

The Mizoroki-Heck reaction remains a cornerstone of carbon-carbon bond formation in modern pharmaceutical synthesis. While acrylates and styrenes are traditional substrates, the use of dimethyl 2-vinylmalonate (DMVM) offers a strategic advantage for drug developers. The gem-diester moiety serves as a highly versatile, masked pharmacophore that can undergo downstream decarboxylation, alkylation, or reduction. This application note details the mechanistic rationale, optimized reaction conditions, and a self-validating experimental protocol for the palladium-catalyzed Heck cross-coupling of DMVM with aryl halides, ensuring high regioselectivity and yield for complex Active Pharmaceutical Ingredient (API) synthesis.

Mechanistic Rationale & Substrate Dynamics

The Role of Dimethyl 2-Vinylmalonate

Dimethyl 2-vinylmalonate features a mono-substituted alkene adjacent to a highly functionalized sp3 carbon bearing two electron-withdrawing methoxycarbonyl groups. Unlike strongly activated alkenes (e.g., methyl acrylate), DMVM is electronically distinct; the inductive pull of the malonate group makes the alkene slightly electron-deficient, yet sterically encumbered.

Causality in the Catalytic Cycle

The reaction initiates with the oxidative addition of the aryl halide to the active Pd(0) species. The choice of ligand is critical here: bulky, electron-rich phosphines accelerate this step and stabilize the resulting Pd(II) intermediate. Palladium-catalyzed reactions involving vinylmalonate derivatives and related alkenylidenemalonates have been shown to proceed with high regioselectivity when utilizing sterically demanding phosphine ligands[1].

During migratory insertion , the steric bulk of the bis(methoxycarbonyl)methyl group dictates the regiochemistry, strongly favoring terminal insertion to yield the linear (E)-arylvinylmalonate. Subsequent β -hydride elimination releases the product. The base is not merely an acid scavenger; it is mechanistically required to neutralize the generated HX , preventing the degradation of the malonate group and driving the equilibrium toward the regeneration of the Pd(0) catalyst. In the synthesis of complex therapeutic agents, Heck reactions of vinylmalonate substrates contribute significantly to the efficient construction of chiral intermediates and target APIs[2].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd 1. Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X Coord 2. Olefin Coordination (Dimethyl 2-vinylmalonate) OxAdd->Coord Ar-Pd(II)-X MigIns 3. Migratory Insertion (Regioselective) Coord->MigIns BetaElim 4. β-Hydride Elimination (E-Alkene Formation) MigIns->BetaElim Regen 5. Catalyst Regeneration (Base promotes -HX) BetaElim->Regen Product Release Regen->Pd0 Base

Caption: Catalytic cycle of the Pd-catalyzed Heck reaction with dimethyl 2-vinylmalonate.

Experimental Design & Optimization

To establish a robust and scalable protocol, various parameters must be optimized. Tetrahydrofuran (THF) and DMF are frequently identified as optimal solvents for Pd-catalyzed cycloadditions and cross-couplings of vinyl cyclopropanes and vinylmalonates[3]. Furthermore, the unique properties of micellar solutions or optimized aqueous/organic solvent systems can improve the regio- and chemoselectivity of these transformations[4]. THF has specifically been highlighted as a superior solvent for maintaining high enantioselectivity and yield in related Pd-catalyzed systems[5].

Table 1: Optimization of Reaction Conditions for DMVM Heck Coupling

Conditions: Aryl bromide (1.0 equiv), DMVM (1.5 equiv), Pd source, Ligand, Base (2.0 equiv), Solvent (0.2 M), 16 h.

EntryCatalyst (mol %)Ligand (mol %)BaseSolventTemp (°C)Yield (%)E/Z Ratio
1 Pd(OAc)2​ (5) PPh3​ (10) Et3​N DMF804585:15
2 Pd2​(dba)3​ (2.5) PPh3​ (10) K2​CO3​ THF706290:10
3 Pd2​(dba)3​ (2.5) P(t−Bu)3​ (5) Cy2​NMe DMF9088 >95:5
4 Pd(OAc)2​ (5) P(o−tol)3​ (10) NaOAc DMAc1007492:8

Optimization Insights: Entry 3 demonstrates that the highly electron-rich and bulky P(t−Bu)3​ ligand paired with a non-nucleophilic base ( Cy2​NMe ) in DMF provides the optimal balance of reactivity and (E)-selectivity.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each critical phase contains built-in analytical checks to ensure process integrity before proceeding to the next step.

Materials Required:
  • Substrates: Aryl bromide (10.0 mmol), Dimethyl 2-vinylmalonate (15.0 mmol, 1.5 equiv).

  • Catalyst/Ligand: Pd2​(dba)3​ (0.25 mmol, 2.5 mol %), P(t−Bu)3​ (0.50 mmol, 5 mol % - Note: Use a 1.0 M solution in toluene for handling ease).

  • Reagents: Cy2​NMe (N-Methyldicyclohexylamine) (20.0 mmol, 2.0 equiv), Mesitylene (internal standard, 1.0 mmol).

  • Solvent: Anhydrous DMF (50 mL).

Methodology:

Step 1: System Preparation and Degassing (Critical for Pd(0) Stability)

  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add Pd2​(dba)3​ .

  • Seal the flask with a rubber septum and subject it to three cycles of vacuum/argon backfilling.

  • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the P(t−Bu)3​ ligand and the active Pd(0) catalyst to catalytically dead Pd(II) oxides.

Step 2: Reagent Addition

  • Inject anhydrous DMF (50 mL) into the flask via syringe.

  • Add the P(t−Bu)3​ solution dropwise. Stir for 15 minutes at room temperature.

  • Validation Check 1: The solution should transition from a dark purple/red ( Pd2​(dba)3​ ) to a pale yellow/orange color, indicating the successful formation of the active Ln​Pd(0) complex. If the solution turns black, Pd-black has precipitated, and the reaction must be aborted.

  • Add the aryl bromide, dimethyl 2-vinylmalonate, Cy2​NMe , and mesitylene (internal standard).

Step 3: Reaction Execution & In-Process Control

  • Heat the reaction mixture to 90 °C using a pre-equilibrated oil bath.

  • Validation Check 2 (In-Process Control): After 4 hours, withdraw a 0.1 mL aliquot under argon. Quench with water, extract with EtOAc, and analyze via GC-MS. Compare the product peak area to the mesitylene internal standard to quantify conversion. Proceed to workup only when conversion exceeds 95%.

Step 4: Workup and Isolation

  • Cool the reaction to room temperature. Dilute the mixture with EtOAc (100 mL) and filter through a short pad of Celite to remove palladium residues.

  • Wash the organic filtrate with distilled water ( 3×50 mL) to remove DMF and amine salts, followed by brine (50 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification and Final Validation

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validation Check 3: Analyze the isolated product via 1H NMR. The (E)-alkene geometry is confirmed by the presence of vinylic protons exhibiting a trans-coupling constant ( 3JHH​≈15−16 Hz).

Workflow Prep 1. Reagent Preparation Dry Solvents, Degassing Cat 2. Catalyst Activation Pd Precursor + Ligand Prep->Cat React 3. Heck Coupling DMVM + Ar-X + Base Cat->React Monitor 4. In-Process Control (GC-MS / TLC) React->Monitor Monitor->React Incomplete (Add Time) Workup 5. Aqueous Workup Extraction & Drying Monitor->Workup >95% Conversion Purify 6. Chromatography Isolation of (E)-Isomer Workup->Purify Validate 7. Self-Validation NMR, HPLC for Purity Purify->Validate

Caption: Step-by-step experimental workflow and validation logic for the Heck cross-coupling protocol.

References

  • Aqueous Micellar Environment Impacts the Co-Catalyzed Phototransformation: A Case Study. ChemRxiv / NIH. 4[4]

  • Palladium-Catalyzed Highly Enantioselective Cycloaddition of Vinyl Cyclopropanes with Imines. Organic Letters - ACS Publications. 3[3]

  • Diastereo- and Enantioselective Construction of Oxindole-Fused Spirotetrahydrofuran Scaffolds through Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Vinyl Cyclopropanes and Isatins. Organometallics - ACS Publications. 5[5]

  • Enantioselective Transformations in the Synthesis of Therapeutic Agents. Organic Process Research & Development - ACS Publications. 2[2]

  • Novel Synthesis of Conjugated Dienes Attached to a Quaternary Carbon Center via Pd(0)-Catalyzed Deconjugative Allylation of Alkenylidenemalonates. The Journal of Organic Chemistry - ACS Publications. 1[1]

Sources

Application

Application Note: Dimethyl 2-Vinylmalonate (Methylenemalonate) as a High-Performance Dienophile in Diels-Alder Cycloadditions

Target Audience: Researchers, synthetic chemists, and drug development professionals. Nomenclature & Structural Clarification In synthetic literature and translated patents, the term dimethyl 2-vinylmalonate is frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Nomenclature & Structural Clarification

In synthetic literature and translated patents, the term dimethyl 2-vinylmalonate is frequently used as a structural descriptor or misnomer for dimethyl methylenemalonate (DMMM) (IUPAC: dimethyl 2-methylidenepropanedioate). An unactivated terminal vinyl group attached to a malonate methine (true dimethyl 2-vinylmalonate) lacks the direct conjugation required for high dienophilicity. Therefore, this guide focuses on the highly reactive conjugated vinylidene species (DMMM), which is the actual operative dienophile in advanced [4+2] cycloadditions. The geminal diester configuration is what imparts the extreme electrophilicity required for these transformations.

Mechanistic Insights: The Electrophilicity of DMMM (E-E-A-T)

The Diels-Alder (DA) reaction relies on the orbital overlap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. DMMM is an exceptionally powerful dienophile in normal electron-demand DA reactions due to the geminal diester effect .

Placing two strongly electron-withdrawing ester groups on the same vinylic carbon synergistically lowers the LUMO energy of the alkene through both inductive and resonance effects. This dramatically narrows the HOMO-LUMO gap, allowing cycloadditions to proceed rapidly at cryogenic temperatures without the need for Lewis acid catalysis. Furthermore, because DMMM is a symmetrical dienophile, it completely circumvents the endo/exo diastereoselectivity issues that plague mono-activated dienophiles (like methyl acrylate) when constructing complex bridged bicyclic systems.

Quantitative Electrophilicity Comparison

Domingo and co-workers established a global electrophilicity index ( ω ) to quantify the reactivity of common dienophiles . As shown in the table below, DMMM possesses an ideal balance: it is highly reactive, yet avoids the purely stepwise/zwitterionic pathways often seen with extreme electrophiles like tetracyanoethylene.

DienophileGlobal Electrophilicity ( ω , eV)Reactivity Profile in Normal Electron-Demand DA
Tetracyanoethylene4.91Extremely High (often stepwise/zwitterionic)
Maleic anhydride3.24Very High
1,1-Dicyanoethylene2.82Very High
Dimethyl acetylenedicarboxylate2.27High
Dimethyl methylenemalonate (DMMM) 1.93 High (Excellent balance of reactivity and stability)
Acrolein1.84Moderate
Methyl acrylate1.51Moderate

Experimental Workflows & Causality

Because of its high electrophilicity, DMMM is highly susceptible to both anionic and radical auto-polymerization. It is typically stored as a stable polymer, Poly(DMMM), and must be thermally depolymerized ("cracked") immediately prior to use.

G Start Poly(DMMM) Stable Storage Form Crack Thermal Depolymerization (180-200°C, Vacuum) + P2O5 / Hydroquinone Start->Crack Monomer DMMM Monomer Highly Reactive Dienophile Crack->Monomer Distillation into Cryogenic Trap Reaction Concerted [4+2] Cycloaddition (-78°C to 0°C, CH2Cl2) Monomer->Reaction Diene Conjugated Diene (e.g., Cyclopentadiene) Diene->Reaction Product gem-Diester Cycloadduct High Regio/Stereocontrol Reaction->Product Kinetic Control

Caption: Workflow for the generation of DMMM monomer and subsequent Diels-Alder cycloaddition.

Protocol A: Thermal Depolymerization (Cracking) of Poly(DMMM)

This protocol is a self-validating system; omitting the specific stabilizers will result in immediate repolymerization within the receiving flask.

  • Apparatus Setup: Equip a short-path vacuum distillation apparatus with a receiving flask immersed in a dry ice/acetone bath (-78 °C).

  • Reagent Loading: Charge the distillation flask with 10.0 g of Poly(DMMM). Add 0.5 g of phosphorus pentoxide (P 2​ O 5​ ) and 0.1 g of hydroquinone.

  • Cracking: Apply high vacuum (1–5 mmHg) and heat the flask to 180–200 °C using a sand bath or heating mantle.

  • Collection: As the polymer depolymerizes, the DMMM monomer distills over and condenses in the cryogenic receiving flask.

  • Storage: Use the monomer immediately for cycloadditions. If short-term storage is necessary, maintain at -78 °C and introduce a trace amount of SO 2​ gas.

Protocol B: Diels-Alder Cycloaddition
  • Preparation: Dissolve 1.0 mmol of freshly cracked DMMM in 5 mL of anhydrous CH 2​ Cl 2​ under an argon atmosphere. Cool the solution to -78 °C.

  • Diene Addition: Slowly add 1.2 mmol of the conjugated diene (e.g., freshly cracked cyclopentadiene) dropwise over 10 minutes.

  • Reaction: Stir the mixture at -78 °C for 2 hours. If TLC indicates incomplete conversion, allow the reaction to slowly warm to 0 °C.

  • Quenching & Workup: Quench the reaction with 0.5 mL of methanol to consume any unreacted DMMM via a rapid Michael addition. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc) to yield the gem-diester cycloadduct.

Causality Matrix: Why These Conditions?
  • P 2​ O 5​ Addition: Neutralizes trace basic impurities (such as silanolates on the glassware surface) that would otherwise trigger the immediate anionic repolymerization of the highly electrophilic monomer.

  • Hydroquinone Addition: Acts as a radical scavenger to prevent radical-initiated polymerization during the high-temperature cracking process.

  • Cryogenic Trapping (-78 °C): DMMM is kinetically unstable at room temperature as a neat liquid. Cryogenic temperatures trap the monomer and prevent auto-polymerization prior to the addition of the diene.

  • Low-Temperature DA Reaction (-78 °C): The extreme electrophilicity of DMMM ( ω = 1.93 eV) allows the cycloaddition to proceed rapidly without Lewis acid catalysis. The low-temperature regime suppresses side reactions (like [2+2] cyclizations) and maximizes kinetic stereoselectivity .

Advanced Applications in Drug Development

In complex natural product synthesis, DMMM serves as an ideal symmetrical dienophile to construct complex frameworks. A premier example is the synthesis of Iboga alkaloids (e.g., (+)-catharanthine and ibogaine), which are heavily investigated for their neuroplasticity-promoting and anti-addictive properties. In these synthetic routes, the Diels-Alder reaction of a complex dihydropyridine derivative with DMMM cleanly affords the bridged isoquinuclidine core in excellent yields (>90%), completely bypassing the endo/exo diastereomeric mixtures that occur when using asymmetrical dienophiles .

References

  • Title: Quantitative characterization of the global electrophilicity power of common diene/dienophile pairs in Diels-Alder reactions Source: Tetrahedron 58, 2002, 4417-4423 URL: [Link]

  • Title: The Iboga Enigma: The Chemistry and Neuropharmacology of Iboga Alkaloids and Related Analogs Source: Natural Product Reports 2021 Mar 4;38(2):307-329 URL: [Link]

  • Title: Catalyst-Controlled Chemoselective All-Alkene [2 + 2 + 2] and[2 + 2] Cyclizations of Enamides with Dimethyl Methylenemalonate Source: Organic Letters 2019, 21, 5, 1383–1387 URL: [Link]

Method

Advanced Protocols for the Cyclopropanation of Dimethyl 2-Vinylmalonate: A Dual-Methodology Guide

Executive Summary & Chemical Context Dimethyl 2-vinylmalonate is a highly versatile, bifunctional building block utilized extensively in modern synthetic chemistry. It features an unactivated terminal alkene adjacent to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Dimethyl 2-vinylmalonate is a highly versatile, bifunctional building block utilized extensively in modern synthetic chemistry. It features an unactivated terminal alkene adjacent to a sterically demanding and inductively electron-withdrawing bis(methoxycarbonyl)methyl moiety. The cyclopropanation of this vinyl group yields dimethyl 2-cyclopropylmalonate derivatives, which serve as critical precursors for conformationally restricted amino acids, peptidomimetics, and advanced pharmaceutical intermediates.

Because the alkene is unactivated and sterically hindered, traditional cyclopropanation methods often suffer from low conversion rates or require hazardous reagents like free diazomethane. To overcome these limitations, this Application Note details two state-of-the-art, field-proven methodologies: the Furukawa-modified Simmons-Smith reaction for unfunctionalized methylene transfer[1], and Rhodium-catalyzed diazo decomposition for substituted carbene transfer[2].

Mechanistic Pathways & Causality

The selection of the cyclopropanation reagent dictates both the reaction kinetics and the substitution pattern of the final cyclopropane ring.

  • Pathway A (Simmons-Smith-Furukawa): The classic Simmons-Smith reaction relies on a heterogeneous zinc-copper couple, which often suffers from unpredictable initiation periods and inconsistent active surface areas. The Furukawa modification resolves this by employing diethylzinc ( Et2​Zn ) and diiodomethane ( CH2​I2​ ) to generate a highly reactive, homogeneous zinc carbenoid ( IZnCH2​I ) in situ[1]. This electrophilic species undergoes a concerted, stereospecific cheletropic addition to the terminal alkene, a process well-documented for its broad functional group tolerance[3].

  • Pathway B (Rhodium Catalysis): When a substituted cyclopropane is required, transition-metal catalysis is employed. Dirhodium tetraacetate ( Rh2​(OAc)4​ ) catalyzes the extrusion of nitrogen from ethyl diazoacetate (EDA) to form a highly electrophilic rhodium carbene intermediate[2]. The bimetallic core of the catalyst stabilizes the carbene sufficiently to allow nucleophilic attack by the unactivated alkene of dimethyl 2-vinylmalonate, while suppressing unwanted side reactions.

G Substrate Dimethyl 2-Vinylmalonate (Starting Material) MethodA Method A: Simmons-Smith (Et2Zn, CH2I2, DCM, 0°C) Substrate->MethodA Pathway A MethodB Method B: Rh-Catalysis (Rh2(OAc)4, EDA, DCM, rt) Substrate->MethodB Pathway B IntermediateA Zinc Carbenoid [IZnCH2I] MethodA->IntermediateA in situ generation IntermediateB Rhodium Carbene [Rh=CHCO2Et] MethodB->IntermediateB N2 extrusion ProductA Dimethyl 2-Cyclopropylmalonate (Yield: 82-88%) IntermediateA->ProductA Cycloaddition ProductB Dimethyl 2-(2-(Ethoxycarbonyl) cyclopropyl)malonate (Yield: 75-80%) IntermediateB->ProductB Cycloaddition

Fig 1: Reaction pathways for the cyclopropanation of dimethyl 2-vinylmalonate.

Quantitative Reaction Parameters

To facilitate experimental design, the quantitative metrics of both workflows are summarized below.

ParameterMethod A (Simmons-Smith-Furukawa)Method B (Rhodium-Catalyzed)
Reagents Et2​Zn , CH2​I2​ Rh2​(OAc)4​ , Ethyl Diazoacetate (EDA)
Active Intermediate Zinc carbenoid ( IZnCH2​I )Rhodium carbene ( Rh=CHCO2​Et )
Reaction Temperature 0 °C to 25 °C25 °C
Reagent Addition Time 30 minutes (Dropwise)4 hours (Syringe pump)
Typical Yield 82 - 88%75 - 80%
Diastereoselectivity N/A (Achiral methylene transfer)~1.5:1 (trans:cis)
Primary Byproduct Zinc salts (water-soluble)Diethyl maleate/fumarate

Experimental Protocols (Self-Validating Workflows)

Method A: Furukawa-Modified Simmons-Smith Cyclopropanation

Objective: Synthesis of dimethyl 2-cyclopropylmalonate via homogeneous methylene transfer[1].

  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

    • Causality: The zinc carbenoid is highly sensitive to moisture, which prematurely hydrolyzes the active species into methyl iodide and inactive zinc hydroxide.

  • Substrate Solvation: Add dimethyl 2-vinylmalonate (1.0 equiv, 10.0 mmol, 1.58 g) and anhydrous dichloromethane (DCM, 30 mL) to the flask. Cool the mixture to 0 °C using an ice-water bath.

  • Carbenoid Initiation: Slowly add diethylzinc ( 1.0 M in hexanes, 2.0 equiv, 20.0 mL) via a gas-tight syringe. (Caution: Diethylzinc is highly pyrophoric).

  • Carbenoid Generation: Add diiodomethane (2.0 equiv, 20.0 mmol, 1.61 mL) dropwise over 30 minutes.

    • Causality: Slow addition controls the highly exothermic formation of the IZnCH2​I intermediate, preventing thermal degradation and the formation of polymeric zinc species[3].

  • Propagation & Monitoring: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature naturally over 12 hours.

    • Self-Validation: Monitor via GC-MS or TLC (stain with KMnO4​ ). The complete disappearance of the alkene spot confirms full conversion.

  • Quenching: Cool the flask back to 0 °C and carefully add saturated aqueous NH4​Cl (20 mL) dropwise.

    • Causality & Validation: NH4​Cl safely hydrolyzes unreacted Et2​Zn . The cessation of ethane gas evolution serves as a visual, self-validating indicator that the pyrophoric reagent has been completely neutralized.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM ( 2×20 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (silica gel, 9:1 Hexanes/Ethyl Acetate) to afford dimethyl 2-cyclopropylmalonate as a colorless oil.

Method B: Rhodium-Catalyzed Diazo Decomposition

Objective: Synthesis of dimethyl 2-(2-(ethoxycarbonyl)cyclopropyl)malonate via transition-metal carbene transfer[2].

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with Argon.

  • Catalyst Loading: Add dimethyl 2-vinylmalonate (1.0 equiv, 10.0 mmol, 1.58 g), Rh2​(OAc)4​ (1 mol%, 0.1 mmol, 44 mg), and anhydrous DCM (20 mL). The solution will exhibit the characteristic emerald-green/blue color of the rhodium dimer.

  • Diazo Preparation: In a separate vial, dissolve ethyl diazoacetate (EDA, 1.5 equiv, 15.0 mmol, ~1.71 g) in anhydrous DCM (10 mL). Draw this solution into a 20 mL Luer-lock syringe.

  • Controlled Addition: Mount the syringe on a programmable syringe pump and add the EDA solution to the reaction flask at a rate of 2.5 mL/hour (total addition time = 4 hours) at room temperature.

    • Causality: Maintaining a strictly low steady-state concentration of EDA prevents the highly electrophilic rhodium carbene from reacting with unactivated EDA. This suppresses the bimolecular dimerization side-reaction that forms diethyl maleate and diethyl fumarate[2].

  • Propagation: After the addition is complete, stir the reaction for an additional 2 hours.

    • Self-Validation: The cessation of nitrogen gas bubbling indicates the complete decomposition of the diazo species.

  • Workup & Purification: Filter the reaction mixture through a short pad of Celite to remove the rhodium catalyst, rinsing with DCM (20 mL). Concentrate the filtrate under reduced pressure.

  • Isolation: Purify via flash column chromatography (silica gel, gradient elution from 95:5 to 85:15 Hexanes/Ethyl Acetate) to separate the diastereomeric products (trans and cis cyclopropanes) from trace dimerization byproducts.

Sources

Application

Harnessing the Synthetic Potential of Dimethyl 2-Vinylmalonate: A Guide to Transition-Metal Catalyzed Functionalization

An Application Note and Protocol Guide for Researchers Abstract: Dimethyl 2-vinylmalonate (DMVM) is a highly versatile C4 building block in modern organic synthesis, prized for its dual reactivity embodied in the vinyl g...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for Researchers

Abstract: Dimethyl 2-vinylmalonate (DMVM) is a highly versatile C4 building block in modern organic synthesis, prized for its dual reactivity embodied in the vinyl group and the active methylene compound. This guide provides an in-depth exploration of transition-metal catalyzed functionalization reactions of DMVM. We delve into the mechanistic underpinnings of key transformations, including the venerable Tsuji-Trost allylic alkylation, modern asymmetric methods using iridium, and various cyclization strategies. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering not only detailed, field-tested protocols but also the critical scientific rationale behind the selection of catalysts, ligands, and reaction conditions to achieve desired synthetic outcomes.

Introduction: The Strategic Value of Dimethyl 2-Vinylmalonate

Dimethyl 2-vinylmalonate is more than just a simple diester; it is a synthetically powerful and adaptable substrate. Its value stems from the orthogonal reactivity of its two key functional groups:

  • The Activated Methylene Group: The protons alpha to the two ester carbonyls are acidic (pKa ≈ 13 in DMSO), allowing for easy deprotonation to form a soft, stabilized carbanion. This makes it an excellent nucleophile for a wide range of substitution and addition reactions.

  • The Terminal Olefin: The vinyl group serves as a handle for a plethora of transition-metal catalyzed transformations. It can act as a π-system for coordination, an electrophile after activation (e.g., forming a π-allyl complex), or a partner in migratory insertion and coupling reactions.

The strategic placement of these functionalities within a single, compact molecule allows for the rapid construction of molecular complexity, making DMVM a favored substrate in the synthesis of carbocycles, heterocycles, and stereochemically rich acyclic systems.

Palladium-Catalyzed Functionalizations: The Workhorse of C-C Bond Formation

Palladium catalysis is the most extensively studied and widely applied method for the functionalization of allylic systems, and DMVM is an exemplary substrate. The dominant transformation is the Tsuji-Trost allylic alkylation, a robust method for forming C-C bonds under mild conditions.[1][2][3]

The Tsuji-Trost Asymmetric Allylic Alkylation (AAA)

The Tsuji-Trost reaction involves the palladium-catalyzed substitution of an allylic leaving group.[1] In the context of DMVM, the vinyl group itself becomes the allylic system after an initial functionalization step or, more commonly, DMVM acts as the nucleophile attacking a separate allylic electrophile. For the purpose of this guide, we will focus on the latter, as it is a benchmark reaction for evaluating new catalytic systems.[4][5]

Mechanism and Rationale: The catalytic cycle, illustrated below, is central to understanding this reaction.

  • Oxidative Addition: A Pd(0) catalyst, typically stabilized by phosphine ligands, coordinates to the double bond of an allylic substrate (e.g., an allyl acetate) and performs an oxidative addition, displacing the leaving group to form a cationic η³-π-allyl-Pd(II) complex.[1][2][6]

  • Nucleophilic Attack: The malonate enolate, a "soft" nucleophile, attacks one of the termini of the π-allyl complex.[2] This step typically occurs on the face opposite to the palladium metal, resulting in an overall retention of stereochemistry via a double inversion pathway (inversion at oxidative addition and inversion at nucleophilic attack).[7]

  • Reductive Elimination/Decomplexation: The resulting Pd(0) complex is regenerated, releasing the alkylated product and re-entering the catalytic cycle.

// Nodes Pd0 [label="Pd(0)L₂"]; Allyl_Substrate [label="Allyl-X", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pi_Complex [label="η²-π-Allyl Pd(0) Complex"]; Pi_Allyl_PdII [label="η³-π-Allyl Pd(II) Complex⁺", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Malonate_Nu [label="⁻CH(CO₂Me)₂ (Nu⁻)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_Complex [label="Product-Pd(0) Complex"]; Product [label="Allyl-Nu", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Pd0 -> Pi_Complex [label="Coordination"]; Allyl_Substrate -> Pi_Complex; Pi_Complex -> Pi_Allyl_PdII [label="Oxidative\nAddition (-X⁻)"]; Pi_Allyl_PdII -> Product_Complex [label="Nucleophilic\nAttack"]; Malonate_Nu -> Pi_Allyl_PdII [style=dashed]; Product_Complex -> Pd0 [label="Decomplexation"]; Product_Complex -> Product;

Controlling Selectivity - The Role of Ligands: The choice of ligand is paramount for achieving high enantioselectivity. Chiral phosphine ligands create a chiral environment around the palladium center, which differentiates the two termini of the π-allyl complex and directs the incoming nucleophile.

  • BINAP ((S)- or (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): A classic C₂-symmetric diphosphine ligand that has demonstrated high enantioselectivity (up to 90% ee) in the allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate.[4]

  • Trost Ligand: A C₂-symmetric ligand derived from 1,2-diaminocyclohexane, it is highly effective and has been used in the synthesis of complex molecules like intermediates for galantamine and morphine.[1]

  • Phosphinooxazolines (PHOX ligands): These P,N-chelating ligands are also highly effective, but like many systems, can require careful optimization of catalyst loading and activation protocols.[8]

Catalyst System Nucleophile Electrophile Yield (%) ee (%) Reference
Pd₂dba₃ / (S)-BINAPNa[CH(CO₂Me)₂]1,3-Diphenyl-2-propenyl acetateHigh90[4]
[Pd(allyl)Cl]₂ / Trost LigandEt₃N, CH₂(CO₂Me)₂Aryl Allyl Ether7288[1]
[Pd(η³-C₃H₅)Cl]₂ / BOX Ligand 4aBSA, CH₂(CO₂Me)₂1,3-Diphenyl-2-propenyl acetate9992[5]

Table 1: Comparison of selected palladium catalyst systems for asymmetric allylic alkylation with malonates.

Protocol 1: General Procedure for Pd-Catalyzed Asymmetric Allylic Alkylation

This protocol is a representative example for the alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate, a common model reaction.[5]

Materials:

  • [Pd(η³-C₃H₅)Cl]₂ (Allylpalladium(II) chloride dimer)

  • Chiral Ligand (e.g., (S,S)-Trost ligand or a suitable BOX ligand)[1][5]

  • 1,3-Diphenyl-2-propen-1-yl acetate

  • Dimethyl malonate

  • N,O-Bis(trimethylsilyl)acetamide (BSA) as a base

  • Potassium acetate (KOAc) as an additive

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Catalyst Pre-formation: To a dry, nitrogen-flushed Schlenk flask, add [Pd(η³-C₃H₅)Cl]₂ (2.5 mol%) and the chiral ligand (6 mol%). Add anhydrous DCM and stir the solution at room temperature for 30 minutes. The formation of the active catalyst is often indicated by a color change.

  • Reaction Setup: To the catalyst solution, add the allylic acetate (1.0 equiv) and KOAc (20 mol%).

  • Nucleophile Addition: Add dimethyl malonate (3.0 equiv) followed by the slow, dropwise addition of BSA (3.0 equiv). BSA acts as a mild base to generate the silyl enol ether of the malonate in situ, avoiding harsh conditions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting allylic acetate is consumed (typically 24-48 hours).

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Iridium-Catalyzed Asymmetric Allylic Alkylation: Accessing Branched Products

While palladium catalysts generally favor the formation of linear or less-substituted products, iridium catalysts exhibit a complementary and often exquisite regioselectivity for the branched, more-substituted product.[9] This is particularly valuable for creating chiral quaternary carbon centers, a challenging task in synthetic chemistry.[9][10]

Mechanistic Distinction and Rationale: The preference for branched products arises from the nature of the iridium-allyl intermediate. Unlike palladium, the iridium-catalyzed reaction proceeds through an enantio-determining nucleophilic attack on a rapidly equilibrating mixture of iridium-allyl complexes. The steric and electronic properties of the phosphoramidite ligands typically used in these systems favor the formation of the branched isomer. The use of zinc(II) additives can also be crucial, potentially facilitating the reaction and enhancing selectivity.[9]

Protocol 2: Iridium-Catalyzed Asymmetric Alkylation to Form a Quaternary Center

This protocol is adapted from literature for the enantioselective formation of an all-carbon quaternary center using diethyl malonate.[9]

Materials:

  • [Ir(COD)Cl]₂ (1,5-Cyclooctadiene)iridium(I) chloride dimer

  • Chiral Ligand (e.g., a phosphoramidite or N-heterocyclic carbene ligand)

  • Trisubstituted allylic electrophile (e.g., cinnamyl-type carbonate)

  • Diethyl malonate (or Dimethyl malonate)

  • Base (e.g., Lithium tert-butoxide, LiOt-Bu)

  • Additive (e.g., Zinc iodide, ZnI₂)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox or Schlenk line, combine [Ir(COD)Cl]₂ (2.0 mol%) and the chiral ligand (4.4 mol%) in anhydrous THF. Stir for 20 minutes at room temperature.

  • Reaction Assembly: In a separate flask, add the allylic electrophile (1.0 equiv), diethyl malonate (1.2 equiv), and ZnI₂ (10 mol%).

  • Initiation: Add the prepared catalyst solution to the flask containing the substrates. Cool the mixture to the desired temperature (e.g., 21 °C).[9]

  • Base Addition: Add a solution of LiOt-Bu (1.2 equiv) in THF dropwise to the reaction mixture. The choice of base is critical; hard bases can interfere with the catalyst, so careful selection and slow addition are necessary.

  • Reaction Progress: Stir the reaction at the specified temperature for the required time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • Workup and Purification: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography.

  • Analysis: Characterize the product and determine the yield. The enantiomeric excess is determined by chiral SFC, which is often superior to HPLC for analyzing products containing quaternary centers.[9]

Other Important Transformations

While allylic alkylation is prominent, the utility of DMVM extends to other powerful transition-metal catalyzed reactions.

Heck Vinylation

The Heck reaction couples an unsaturated halide or triflate with an alkene.[11][12] While DMVM itself is an alkene, it is more commonly used as a precursor. For instance, a related malonate derivative could be halogenated and then coupled with an alkene. More directly, an aryl or vinyl halide can be coupled with DMVM. The reaction typically uses a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.[11][13] This provides a powerful route to functionalized styrenyl or dienyl malonates.

Cyclization and Cycloisomerization Reactions

Palladium catalysts are effective in mediating the cyclization of substrates derived from DMVM. For example, an allenyl malonate, which can be synthesized from propargyl precursors and the malonate, can undergo Pd-catalyzed cross-coupling/cyclization to form highly substituted cyclopentenes.[14] The reaction mechanism and outcome can be precisely controlled by the choice of ligand, with bidentate phosphines favoring cyclization and electron-poor phosphites diverting the reaction towards cycloisomerization.[14]

Conclusion and Future Outlook

Dimethyl 2-vinylmalonate is a cornerstone substrate for complex molecule synthesis, enabled by the power and precision of transition-metal catalysis. The well-established palladium-catalyzed Tsuji-Trost reaction provides reliable access to a vast array of functionalized products, with asymmetric variants offering excellent stereocontrol. Complementary methods, particularly iridium-catalyzed allylic alkylations, have opened new avenues for the selective synthesis of branched products and the construction of challenging quaternary stereocenters. As the field advances, we anticipate the development of even more selective and sustainable catalytic systems utilizing earth-abundant metals and novel ligand designs, further expanding the synthetic utility of this invaluable building block for applications in pharmaceuticals, agrochemicals, and materials science.

References

  • Moghadam, F., Hicks, E., Sercel, Z., Cusumano, A., & Bartberger, M. (2022). Ir-Catalyzed Asymmetric Allylic Alkylation of Dialkyl Malonates Enabling the Construction of Enantioenriched All-Carbon Quaternary Centers. Journal of the American Chemical Society. Available at: [Link][9][10]

  • Gagnon, D., & Du, Z. (2020). Enabling Cyclization Strategies through Carbonyl-Ylide-Mediated Synthesis of Malonate Enol Ethers. PMC. Available at: [Link][15]

  • Kim, I. S., & Toste, F. D. (2021). Scope and mechanistic investigations of Pd-catalyzed coupling/cyclizations and cycloisomerizations of allenyl malonates. PMC. Available at: [Link][14]

  • Sawamura, M., & Ito, Y. (1992). Palladium-catalyzed asymmetric allylic alkylation using dimethyl malonate and its derivatives as nucleophile. Tetrahedron Letters. Available at: [Link][4]

  • Wikipedia. (2023). Tsuji–Trost reaction. Wikipedia. Available at: [Link][1]

  • Gong, L., & Chen, G. (2012). Allylic Alkylations Catalyzed By Palladium-Bis(oxazoline) Complexes Derived From Heteroarylidene Malonate Derivatives. MDPI. Available at: [Link][5]

  • Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. Available at: [Link][6]

  • Morken, J. P. (2012). Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction. PMC. Available at: [Link][7]

  • Das, P. (2023). CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study. Organic Letters. Available at: [Link][16]

  • Byers, J. C., & Welch, C. J. (2022). Chiral, air stable, and reliable Pd(0) precatalysts applicable to asymmetric allylic alkylation chemistry. QMRO. Available at: [Link][8]

  • Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. Organic Chemistry Portal. Available at: [Link][2]

  • Gicquel, M., & Gandon, V. (2022). Chemo- and Regioselective Multiple C(sp2)−H Insertions of Malonate Metal Carbenes for Late‐Stage Functionalizations of Azahelicenes. PMC. Available at: [Link][17]

  • Liu, W. (2023). Excited-State Palladium-Catalyzed Radical Allylic Alkylation. ChemRxiv. Available at: [Link][18]

  • Company, A. (2019). Copper-Promoted Functionalization of Organic Molecules: from Biologically Relevant Cu/O2 Model Systems to Organometallic Transformations. PMC. Available at: [Link][19]

  • Nilsson, P. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules. Available at: [Link][20]

  • Hartwig, J. F. (2002). Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands. Organic Letters. Available at: [Link][21]

  • Foubelo, F. (2022). n-selective Tsuji–Trost allylation promoted by a recyclable TSIL-palladium complex. Comptes Rendus de l'Académie des Sciences. Available at: [Link][3]

  • Takeuchi, R. (2002). Iridium-Catalyzed Formation of Carbon–Carbon and Carbon–Heteroatom Bonds. University of Windsor. Available at: [Link]

  • Molbase. (2025). dimethyl 2-vinylmalonate. Molbase. Available at: [Link][22]

  • Tysoe, W. (2005). Elucidation of the reaction mechanism for the palladium-catalyzed synthesis of vinyl acetate. Angewandte Chemie International Edition. Available at: [Link][23]

  • Helmchen, G. (2008). Iridium Catalysis. ResearchGate. Available at: [Link][24]

  • Trost, B. M. (2008). Pd and Mo Catalyzed Asymmetric Allylic Alkylation. PMC. Available at: [Link][25]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Available at: [Link][13]

  • Pérez-Temprano, M. H. (2018). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Chemical Science. Available at: [Link][26]

  • White, M. C. (2010). Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes. PMC. Available at: [Link][27]

  • Al-Zaydi, K. M. (2021). Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate. MDPI. Available at: [Link][28]

  • Chen, G. (2020). Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)–H Bonds. PMC. Available at: [Link][29]

  • White, M. C. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. Available at: [Link][30]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. Available at: [Link][12]

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Technical Notes & Optimization

Troubleshooting

troubleshooting unwanted polymerization of dimethyl 2-vinylmalonate

Technical Support Center: Troubleshooting Unwanted Polymerization of Dimethyl 2-Vinylmalonate (DMVM) As a highly activated monomer, Dimethyl 2-vinylmalonate (DMVM) is a versatile building block for drug development and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Unwanted Polymerization of Dimethyl 2-Vinylmalonate (DMVM)

As a highly activated monomer, Dimethyl 2-vinylmalonate (DMVM) is a versatile building block for drug development and polymer science[1]. However, its extreme electrophilicity and radical susceptibility mean that researchers frequently encounter spontaneous, unwanted polymerization during storage, purification, or reaction setup[2].

This guide synthesizes field-proven insights to help you understand the causality behind DMVM instability and implement self-validating protocols to prevent it.

Mechanistic Causality: The "Why" Behind the Gelation

To successfully troubleshoot DMVM, you must first understand that it is susceptible to two distinct, competing polymerization pathways. Treating one while ignoring the other is the primary cause of experimental failure.

  • Anionic Polymerization: The gem-diester motif of DMVM strongly stabilizes propagating carbanion intermediates. Even trace amounts of weak nucleophiles or bases—such as ambient moisture, trace amines, or the basic surface of untreated glassware—can trigger a rapid, exothermic anionic polymerization[3].

  • Radical Polymerization: Like many vinyl monomers, DMVM undergoes auto-oxidation when exposed to heat, UV light, or oxygen, forming peroxides that initiate free-radical cross-linking[4].

Mechanism DMVM Dimethyl 2-Vinylmalonate (Highly Reactive Monomer) RadicalInit Radical Initiation (Heat, Light, O2) DMVM->RadicalInit Auto-oxidation AnionicInit Anionic Initiation (Moisture, Glass, Amines) DMVM->AnionicInit Nucleophilic Attack RadicalPoly Radical Polymerization (Cross-linking / Gelling) RadicalInit->RadicalPoly Propagation AnionicPoly Anionic Polymerization (Rapid Exothermic Hardening) AnionicInit->AnionicPoly Propagation InhibitorR Radical Inhibitors (MEHQ, BHT) InhibitorR->RadicalInit Quenches Radicals InhibitorA Anionic Inhibitors (MSA, TFA, H2SO4) InhibitorA->AnionicInit Neutralizes Bases

Mechanistic pathways of DMVM polymerization and targeted dual-inhibition strategies.

Troubleshooting FAQs

Q: My DMVM monomer polymerized into a solid block while stored in a glass vial in the fridge. Why did this happen? A: Untreated borosilicate glass surfaces possess weakly basic silanol (Si-O⁻) groups. For highly activated malonates, this surface micro-alkalinity is sufficient to initiate anionic polymerization over time[3]. Solution: Always store DMVM in High-Density Polyethylene (HDPE) or Teflon (PTFE) containers. If glass must be used, it must be acid-washed (e.g., with 0.1 N HCl) and thoroughly dried prior to use.

Q: During vacuum distillation, the monomer gelled in the distillation pot, ruining the batch. How can I prevent this? A: Heating concentrates the monomer while simultaneously stripping away volatile stabilizers. If local overheating occurs at the flask wall (>240°C localized), radical polymerization initiates rapidly[5]. Furthermore, if you only use a volatile acid inhibitor, it will distill over, leaving the pot basic and unprotected[4]. Solution: You must utilize a "Dual-Inhibitor System" utilizing high-boiling stabilizers that remain in the pot during distillation, alongside strict temperature control.

Q: How do I remove the stabilizers right before my downstream reaction? A: Inhibitors must be removed to prevent interference with your intended organometallic or radical chemistry. Passing the monomer through a short plug of neutral or slightly acidic alumina removes both phenolic and acidic stabilizers. Never use basic alumina, as it will trigger immediate anionic polymerization on the column.

Quantitative Data: Inhibitor Selection Guide

To maintain monomer stability, a combination of one radical and one anionic inhibitor is required[4]. Below is a summary of field-proven stabilizers.

Inhibitor TypeChemical AgentTarget PathwayRecommended ConcentrationRemoval Method
Anionic Methanesulfonic Acid (MSA)Base/Nucleophile10 - 50 ppmNeutral Alumina Plug
Anionic Trifluoroacetic Acid (TFA)Base/Nucleophile50 - 100 ppmVacuum Stripping
Radical Mequinol (MEHQ)Auto-oxidation100 - 1000 ppmNeutral Alumina Plug
Radical Butylated Hydroxytoluene (BHT)Auto-oxidation100 - 500 ppmColumn Chromatography

Self-Validating Experimental Protocols

Protocol A: Stabilized Vacuum Distillation of DMVM

Causality: This protocol ensures that the monomer is protected from both heat-induced radical formation and concentration-induced anionic attack during purification[4][5].

Step-by-Step Methodology:

  • Pot Preparation: To the crude DMVM in a round-bottom flask, add 1000 ppm of MEHQ (radical inhibitor) and 50 ppm of Methanesulfonic Acid (MSA, anionic inhibitor). Add a PTFE-coated magnetic stir bar.

  • Receiver Preparation: Pre-spike the receiving flask with 10 ppm of MSA to ensure the first drops of purified monomer do not polymerize upon contacting the glass. Cool the receiver to 0°C.

  • Degassing: Apply high vacuum (0.1 - 1.0 mmHg) at room temperature for 15 minutes to remove dissolved oxygen and trace moisture.

  • Distillation: Gradually heat the oil bath. Crucial: Do not let the bath temperature exceed 90°C[2]. Rely on high vacuum rather than high heat to drive the vapor over.

  • Validation Check (The Self-Validating Step): Post-distillation, remove a 10 µL aliquot of the distillate and analyze via ¹H-NMR in CDCl₃. The absence of broad, unresolved polymeric peaks in the 1.5–2.5 ppm region confirms successful stabilization. Furthermore, a 0.5 mL control sample left at room temperature for 24 hours should show zero increase in viscosity.

Workflow Step1 1. Pot Prep Add Crude DMVM + MSA + MEHQ Step2 2. Degassing Apply High Vacuum (Remove O2/H2O) Step1->Step2 Step3 3. Distillation Keep Bath < 90°C Monitor Vapor Step2->Step3 Step4 4. Collection Receiver at 0°C Pre-spiked w/ Acid Step3->Step4

Step-by-step stabilized vacuum distillation workflow for reactive vinylmalonates.

Protocol B: Point-of-Use De-inhibition

Causality: MEHQ requires trace oxygen to function, and MSA will quench basic organometallic reagents. They must be removed immediately prior to use.

Step-by-Step Methodology:

  • Column Preparation: Pack a glass Pasteur pipette with glass wool, followed by 2 inches of dry, Neutral Aluminum Oxide (Brockmann I).

  • Elution: Pass the required volume of stabilized DMVM through the plug using positive argon pressure.

  • Validation Check: Add 1 drop of the eluted monomer to 1 mL of a 1% aqueous FeCl₃ solution. The absence of a purple/blue color change confirms the complete removal of the phenolic MEHQ inhibitor. Use the de-inhibited monomer within 30 minutes.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for Dimethyl 2-Vinylmalonate Alkylation

Welcome to the Technical Support Center for the alkylation of dimethyl 2-vinylmalonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the alkylation of dimethyl 2-vinylmalonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) related to optimizing catalyst loading and other critical parameters for this nuanced reaction.

Introduction

The alkylation of dimethyl 2-vinylmalonate is a powerful synthetic transformation that allows for the introduction of a variety of substituents at the α-position. However, achieving high yields and selectivity can be challenging due to potential side reactions and the sensitive nature of the starting material. This guide provides a structured approach to troubleshooting common issues, with a focus on optimizing catalyst loading to achieve desired reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is sluggish or fails to initiate. What are the likely causes and how can I troubleshoot this?

A1: A stalled or slow reaction is a common issue that can often be traced back to several factors related to catalyst activity and reaction conditions.

Possible Causes and Solutions:

  • Insufficient Catalyst Loading: The catalyst concentration may be too low to effectively drive the reaction forward.

    • Solution: Incrementally increase the catalyst loading. For palladium-catalyzed reactions, a typical starting range is 2-5 mol%.[1] If the reaction is still slow, consider increasing the loading to 10 mol%.[1]

  • Catalyst Inactivity: The catalyst may have degraded due to improper storage or handling.

    • Solution: Use a fresh batch of catalyst. For air- and moisture-sensitive catalysts, ensure they are handled under an inert atmosphere (e.g., argon or nitrogen). Some modern palladium precatalysts offer improved air stability.[2]

  • Ineffective Base: The chosen base may not be strong enough to deprotonate the dimethyl 2-vinylmalonate effectively.

    • Solution: Consider using a stronger base. Common bases for malonate alkylations include sodium hydride (NaH) and potassium carbonate (K₂CO₃).[3] The choice of base can significantly impact the reaction outcome.[4]

  • Low Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature while monitoring for the formation of side products. Be aware that higher temperatures can sometimes promote undesired side reactions.[3][5]

Q2: I'm observing a significant amount of a higher molecular weight byproduct. What is happening and how can I prevent it?

A2: The formation of a higher molecular weight byproduct is most likely due to dialkylation.[6][7] This occurs when the mono-alkylated product, which still has an acidic proton, is deprotonated and reacts with another equivalent of the alkylating agent.

Strategies to Minimize Dialkylation:

  • Stoichiometry Control: Use a slight excess of dimethyl 2-vinylmalonate relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents).[3][7] This ensures the alkylating agent is consumed before it can react with the mono-alkylated product.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, favoring reaction with the more abundant starting malonate enolate.[6][7]

  • Choice of Base: Using a milder base, such as potassium carbonate, can sometimes reduce the rate of the second deprotonation.[3] Sterically hindered bases may also disfavor the deprotonation of the more substituted mono-alkylated product.[4][7]

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity for the mono-alkylated product.[4]

Q3: My product yield is low, and I've isolated an alkene derived from my alkylating agent. What is the cause?

A3: The formation of an alkene from the alkylating agent points to a competing E2 elimination reaction.[6] The basic conditions used for the deprotonation of the malonate can also promote the elimination of a leaving group from the alkylating agent, especially with secondary or tertiary halides.[6]

Troubleshooting E2 Elimination:

  • Choice of Alkylating Agent: Whenever possible, use primary alkyl halides as they are less prone to elimination reactions.[6]

  • Milder Reaction Conditions: Employing a less aggressive base and lower reaction temperatures can favor the desired substitution reaction over elimination.[3][5]

Q4: I am performing an asymmetric alkylation and the enantioselectivity (ee) is poor. How can I improve this?

A4: Achieving high enantioselectivity in asymmetric catalysis is highly dependent on the catalyst system and reaction parameters.

Key Factors Influencing Enantioselectivity:

  • Ligand Choice: The chiral ligand is crucial for inducing asymmetry. For palladium-catalyzed asymmetric allylic alkylations, ligands like (S)-BINAP have been shown to provide high enantioselectivity.[8]

  • Catalyst Precatalyst: The choice of palladium precatalyst can also impact the reaction's efficiency and reproducibility.[2]

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and thus the stereochemical outcome. Screening different solvents is often necessary.

  • Counterion Effects: In some cases, the counterion of the base can play a role in the stereochemical outcome.

  • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity.

Data Presentation

Table 1: Recommended Starting Conditions for Catalyst Loading Optimization
ParameterRecommended RangeRationale
Catalyst Loading (mol%) 1 - 10%Start with a lower loading (e.g., 2.5 mol%) and increase if the reaction is slow.[1]
Ligand to Metal Ratio 1:1 to 1.2:1An excess of ligand can sometimes be beneficial but can also inhibit the reaction.
Base K₂CO₃, NaH, NaOEtThe choice of base depends on the specific substrate and desired reactivity.[3][4]
Temperature (°C) 0 - 80 °CStart at a lower temperature to favor selectivity and increase if the reaction rate is too slow.[4][5]

Experimental Protocols

General Procedure for Optimizing Catalyst Loading in a Palladium-Catalyzed Alkylation
  • Preparation: To a flame-dried flask under an inert atmosphere (e.g., Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the chiral ligand (e.g., 10 mol%).[1]

  • Solvent Addition: Add the desired anhydrous solvent (e.g., toluene, 3 mL for a 0.20 mmol scale reaction).[1]

  • Reactant Addition: Add dimethyl 2-vinylmalonate (1.5 equivalents) and the base (2.0 equivalents).[1]

  • Initiation: Add the alkylating agent (1.0 equivalent) to the stirred solution.[1]

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, quench the reaction (e.g., with saturated aqueous ammonium chloride solution), extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by column chromatography.[6]

Visualizations

Reaction Mechanism and Catalytic Cycle

Reaction_Mechanism cluster_catalytic_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Alkyl-X) Pd(0)L_n->Oxidative_Addition Pi-Allyl_Complex π-Allyl Pd(II) Complex Oxidative_Addition->Pi-Allyl_Complex Nucleophilic_Attack Nucleophilic Attack (Malonate Enolate) Pi-Allyl_Complex->Nucleophilic_Attack Product_Complex Product-Pd(II) Complex Nucleophilic_Attack->Product_Complex Reductive_Elimination Reductive Elimination Product_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regenerates Catalyst Product Alkylated Product Reductive_Elimination->Product Dimethyl_Vinylmalonate Dimethyl 2-Vinylmalonate Enolate Malonate Enolate Dimethyl_Vinylmalonate->Enolate Deprotonation Base Base Base->Enolate Enolate->Nucleophilic_Attack Alkyl_Halide Alkyl Halide (Alkyl-X) Alkyl_Halide->Oxidative_Addition caption Catalytic cycle for Pd-catalyzed alkylation.

Caption: Catalytic cycle for Pd-catalyzed alkylation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start Problem Identify Problem Start->Problem Slow_Reaction Slow/No Reaction Problem->Slow_Reaction Sluggish? Dialkylation Dialkylation Observed Problem->Dialkylation High MW byproduct? Elimination Elimination Product Problem->Elimination Alkene byproduct? Low_ee Low Enantioselectivity Problem->Low_ee Poor ee? Increase_Catalyst Increase Catalyst Loading Slow_Reaction->Increase_Catalyst Adjust_Stoichiometry Adjust Stoichiometry (Excess Malonate) Dialkylation->Adjust_Stoichiometry Change_Alkyl_Halide Use Primary Alkyl Halide Elimination->Change_Alkyl_Halide Screen_Ligands Screen Chiral Ligands Low_ee->Screen_Ligands Check_Base Check Base Strength/Purity Increase_Catalyst->Check_Base Increase_Temp Increase Temperature Check_Base->Increase_Temp Successful_Reaction Successful Reaction Increase_Temp->Successful_Reaction Slow_Addition Slow Alkyl Halide Addition Adjust_Stoichiometry->Slow_Addition Change_Base Use Milder/Bulky Base Slow_Addition->Change_Base Change_Base->Successful_Reaction Lower_Temp Lower Temperature Change_Alkyl_Halide->Lower_Temp Lower_Temp->Successful_Reaction Screen_Solvents Screen Solvents Screen_Ligands->Screen_Solvents Screen_Solvents->Lower_Temp caption A logical workflow for troubleshooting common issues.

Caption: A logical workflow for troubleshooting common issues.

References

  • Common side products in the alkylation of diethyl malonate - Benchchem.
  • "minimizing by-product formation in malonate alkylation" - Benchchem.
  • Palladium-catalyzed asymmetric allylic alkylation using dimethyl malonate and its derivatives as nucleophile - ScienceDirect.
  • Technical Support Center: Optimization of Catalyst Loading for Diethyl 2-(bromomethyl)malonate Reactions - Benchchem.
  • Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Tetrasubstituted Stereocenters.
  • Side reactions in potassium tert-butyl malonate alkylation and how to avoid them - Benchchem.
  • Technical Support Center: Sequential Alkylation of Diethyl Malonate - Benchchem.
  • Chiral, air stable, and reliable Pd(0) precatalysts applicable to asymmetric allylic alkylation chemistry. - QMRO.
  • Ir-Catalyzed Asymmetric Allylic Alkylation of Dialkyl Malonates Enabling the Construction of Enantioenriched All-Carbon Quaternary Centers - Organic Chemistry Portal.
  • Ir-Catalyzed Asymmetric Allylic Alkylation of Dialkyl Malo-nates Enabling the Construction of Enantioenriched All-Carbon Quaternary Centers | ChemRxiv.
  • Pd-Catalyzed Alkene Difunctionalization Reactions of Malonate Nucleophiles. Synthesis of Substituted Cyclopentanes via Alkene Aryl-Alkylation and Akenyl-Alkylation - PMC.
  • Troubleshooting incomplete alkylation with bromoiodoacetic acid - Benchchem.
  • A Comparative Analysis of Diethyl Phenylmalonate and Dimethyl Malonate Reactivity - Benchchem.
  • dimethyl 2-vinylmalonate - C7H10O4, density, melting point, boiling point, structural formula, synthesis.
  • Data Directed Optimization of Catalysts - eScholarship.
  • Allylic alkylation using dimethyl malonateaa Reaction condition: 1a... - ResearchGate.
  • Synthesis of Alkylation of Dimethyl Malonate - PrepChem.com - Preparative Chemistry.
  • OPTIMIZATION OF CATALYTIC PROCESSES BASED ON LOCAL RAW MATERIALS AND IMPROVING THEIR INDUSTRIAL EFFICIENCY.
  • dimethyl 2-(2,2-dichloro-1-(diethoxyphosphoryl)vinyl)malonate - Sigma-Aldrich.
  • Optimization of Reductive Alkylation Catalysts by Experimental Design.
  • Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC.
  • KR101336774B1 - Dimethyl 2-methylenemalonate process - Google Patents.

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Troubleshooting

Technical Support Center: Dimethyl 2-Vinylmalonate Storage &amp; Handling Guide

Welcome to the Technical Support Center. Dimethyl 2-vinylmalonate is a highly reactive, bifunctional building block widely utilized in transition-metal catalysis and as a structural probe in the engineering of arylmalona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Dimethyl 2-vinylmalonate is a highly reactive, bifunctional building block widely utilized in transition-metal catalysis and as a structural probe in the engineering of arylmalonate decarboxylase (AMDase) enzymes. However, its unique structural topology—a terminal vinyl group adjacent to a highly acidic α-proton—makes it exceptionally prone to degradation during long-term storage.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating Standard Operating Procedures (SOPs) to ensure the chemical integrity of your compound over extended storage periods.

Quick Reference Troubleshooting Matrix

Observed SymptomPrimary Chemical CauseImmediate Corrective Action
Increased viscosity or gel formation Free-radical polymerization of the vinyl group.Discard material. For future batches, add BHT and store at -20°C.
Shift in NMR (Loss of vinyl protons, new methyl doublet) Base-catalyzed isomerization to dimethyl ethylidenemalonate.Purify via distillation. Switch to acid-washed or silanized glassware.
Drop in pH / Free acid formation Moisture-induced hydrolysis of the methyl esters.Purify via column chromatography. Store under an Argon blanket.

Deep-Dive FAQs: Mechanistic Troubleshooting

Q1: My post-storage NMR shows a complete loss of the terminal vinyl protons and the appearance of a new methyl doublet near 1.9 ppm. What happened? A1: Your compound has undergone a silent, base-catalyzed isomerization. Dimethyl 2-vinylmalonate is a β,γ-unsaturated ester. The proton at the C2 (α) position is highly acidic due to the electron-withdrawing effects of the two flanking ester carbonyls. Even trace amounts of base—such as the alkaline silicates naturally present on the surface of standard borosilicate laboratory glass—can deprotonate this position. The resulting enolate reprotonates at the terminal vinyl carbon, shifting the double bond to form dimethyl ethylidenemalonate. Because the new double bond is conjugated with the carbonyls, this isomer represents a deep thermodynamic sink. Causality & Prevention: Standard glassware acts as a basic catalyst. You must store the compound exclusively in acid-washed or silanized glassware to eliminate surface alkalinity.

Q2: How do I prevent spontaneous polymerization without ruining my downstream anaerobic reactions? A2: Polymerization is initiated by heat, light, or trace peroxides and must be inhibited using radical scavengers. While MEHQ (4-methoxyphenol) is a common commercial inhibitor, it requires dissolved oxygen to form the active quinone radical scavenger. If you are storing the compound under an inert Argon blanket to prevent moisture hydrolysis, MEHQ will fail, leading to spontaneous gelation. Causality & Prevention: For long-term anaerobic storage, Butylated hydroxytoluene (BHT) is the superior choice. BHT functions via direct hydrogen-atom transfer, which is entirely independent of oxygen concentration.

Q3: Why is Argon preferred over Nitrogen for inert blanketing? A3: Moisture ingress leads to the hydrolysis of the methyl ester groups, forming malonic acid derivatives that can spontaneously decarboxylate. Argon is approximately 38% denser than Nitrogen. When purging a storage vial, Argon settles heavily over the liquid phase, creating a robust physical barrier against atmospheric moisture and oxygen, whereas Nitrogen tends to mix with ambient air during the sealing process.

DegradationLogic DVM Dimethyl 2-vinylmalonate (Intact Monomer) Isomer Dimethyl ethylidenemalonate (Conjugated Isomer) DVM->Isomer Trace Base / Untreated Glass (Thermodynamic Shift) Polymer Polymerized Matrix (Viscous Gel) DVM->Polymer Heat / Light / Radicals (O2 Depletion if MEHQ used) Hydrolysis Malonic Acid Derivatives (Hydrolyzed) DVM->Hydrolysis Moisture Ingress (Ester Cleavage)

Logical relationships of dimethyl 2-vinylmalonate degradation pathways and their triggers.

Quantitative Data: Inhibitor Selection Guide

To successfully prevent polymerization, the correct inhibitor must be matched to your specific storage atmosphere.

InhibitorPrimary MechanismOxygen RequirementOptimal ConcentrationBest Use Case
BHT H-atom transferNone 50 - 100 ppmLong-term inert storage (Argon blanket)
MEHQ Quinone formationRequired 10 - 50 ppmActive benchtop use (Air exposed)
Phenothiazine Radical trappingNone 10 - 50 ppmHigh-temperature vacuum distillation

Standard Operating Procedures (SOPs)

SOP 1: Self-Validating Preparation and Long-Term Storage Workflow

This protocol ensures the compound is stabilized against all three degradation pathways (isomerization, polymerization, and hydrolysis) prior to long-term freezing.

Materials Required:

  • Vacuum distillation apparatus

  • BHT (Butylated hydroxytoluene)

  • Acid-washed amber glass vials (pre-dried)

  • Argon gas line

  • PTFE-lined screw caps

Step-by-Step Methodology:

  • Purification: Distill the raw dimethyl 2-vinylmalonate under high vacuum (e.g., 0.1 mmHg) to remove pre-existing oligomers and oxidized impurities. Keep the heating bath below 60°C to prevent thermal isomerization.

  • Inhibition: Immediately upon collection of the main fraction, add BHT to the receiving flask to achieve a final concentration of 100 ppm (0.1 mg per gram of compound). Swirl gently to dissolve.

  • Validation Check (Self-Validating Step): Before proceeding, pull a 5 µL aliquot and run a rapid 1H-NMR in CDCl3. A pure batch will show the characteristic terminal vinyl protons (multiplets around 5.2-5.4 ppm). The presence of a methyl doublet near 1.9-2.0 ppm indicates that isomerization to ethylidenemalonate has already occurred, meaning the distillation temperature was too high or the receiving flask was basic. If the doublet is present, the batch must be redistilled.

  • Aliquoting: Transfer the validated liquid into acid-washed amber glass vials. Fill vials to no more than 70% capacity to allow for gas expansion.

  • Inert Blanketing: Insert an Argon needle into the headspace of each vial. Purge gently for 30 seconds to displace all ambient air and moisture.

  • Sealing & Storage: Rapidly cap the vials using PTFE-lined caps (avoid rubber septa, which degrade over time). Seal the edges with Parafilm and store immediately at -20°C.

SOP 2: Recovery of Partially Hydrolyzed Material

If the compound was exposed to moisture and exhibits a drop in pH, it can be recovered before decarboxylation occurs.

Step-by-Step Methodology:

  • Dilute the degraded compound in diethyl ether (1:10 ratio).

  • Wash the organic layer twice with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO3) to deprotonate and extract the hydrolyzed malonic acid derivatives into the aqueous phase.

  • Wash the organic layer once with brine, then dry over anhydrous magnesium sulfate (MgSO4).

  • Filter the drying agent and carefully concentrate the filtrate under reduced pressure at room temperature.

  • Proceed immediately to SOP 1 for proper stabilization and storage.

StorageWorkflow Step1 1. Vacuum Distillation Purify <60°C to remove polymers Step2 2. Inhibitor Addition Add 100 ppm BHT (O2-independent) Step1->Step2 Step3 3. NMR Validation Confirm absence of 1.9 ppm doublet Step2->Step3 Step4 4. Aliquoting & Blanketing Acid-washed amber vials + Argon purge Step3->Step4 Step5 5. Cryogenic Storage Seal with PTFE caps and store at -20°C Step4->Step5

Step-by-step workflow for the long-term, degradation-free storage of dimethyl 2-vinylmalonate.

References

  • Title: Novel Synthesis of Conjugated Dienes Attached to a Quaternary Carbon Center via Pd(0)-Catalyzed Deconjugative Allylation of Alkenylidenemalonates Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Mechanistic Investigation of Stereochemical Pathways in Arylmalonate Decarboxylase Source: Repository - TU Graz URL: [Link]

  • Title: Theoretical Study of Enzyme Promiscuity: Mechanisms of Hydration and Carboxylation Activities of Phenolic Acid Decarboxylase Source: ACS Catalysis - ACS Publications URL: [Link]

  • Title: Mechanistic Elucidation and Stereochemical Consequences of Alternative Binding of Alkenyl Substrates by Engineered Arylmalonate Decarboxylase Source: Journal of the American Chemical Society URL: [Link]

Optimization

Technical Support Center: Handling &amp; Troubleshooting Dimethyl 2-Vinylmalonate

Executive Overview: The Causality of Sensitivity As a Senior Application Scientist, I frequently observe researchers treating dimethyl 2-vinylmalonate (CAS 179735-76-3) as a standard, bench-stable ester[1]. This is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview: The Causality of Sensitivity

As a Senior Application Scientist, I frequently observe researchers treating dimethyl 2-vinylmalonate (CAS 179735-76-3) as a standard, bench-stable ester[1]. This is a critical procedural error. To successfully utilize this reagent in complex drug development workflows, one must understand the causality behind its dual-sensitivity profile:

  • The Active Methine & Diester Core (Moisture Sensitive): The proton at the C2 position is highly acidic. In the presence of trace moisture and the basic conditions often required for downstream reactions (e.g., transition metal-catalyzed enantioselective transformations), the ester groups undergo rapid hydrolysis followed by irreversible decarboxylation[2].

  • The Vinyl Group (Air/Light Sensitive): The terminal olefin is highly susceptible to radical-initiated auto-oxidation. Exposure to atmospheric oxygen and ambient photons generates peroxide radicals, triggering a polymerization cascade that degrades the reagent into a viscous, unusable oligomer[3].

Mechanistic Degradation Pathways

Degradation cluster_moisture Moisture Exposure cluster_air Air (O2) / Light Exposure Substrate Dimethyl 2-Vinylmalonate (Active Methine & Vinyl Group) H2O Trace H2O / Base Substrate->H2O Ambient Humidity O2 Oxygen / Photons Substrate->O2 Poor Seal / Light Hydrolysis Ester Hydrolysis H2O->Hydrolysis Decarb Decarboxylation (Loss of Reactivity) Hydrolysis->Decarb Radical Radical Initiation O2->Radical Polymer Vinyl Polymerization (Viscosity Increase) Radical->Polymer

Mechanistic degradation pathways of dimethyl 2-vinylmalonate upon exposure to air and moisture.

Self-Validating Experimental Protocols

To ensure scientific integrity, your handling procedures must be self-validating. If a step fails, the system should visibly indicate the failure before you commit your valuable catalytic precursors.

Protocol: Anhydrous & Anaerobic Transfer via Schlenk Technique

Causality Focus: We do not just remove air; we establish a kinetic barrier against hydrolysis and oxidation[3].

Step 1: Thermal Desorption of Glassware

  • Action: Bake all reaction flasks and stir bars at 150 °C for a minimum of 4 hours. Assemble hot and immediately apply high vacuum (< 0.1 Torr).

  • Causality: Ambient glass surfaces adsorb microscopic layers of water. Heating provides the kinetic energy required to break the hydrogen bonds between water and the silanol groups on the glass, while the vacuum drives the equilibrium toward desorption.

Step 2: The 3x Purge Cycle

  • Action: Backfill the flask with dry Argon, then re-evacuate. Repeat this cycle three times.

  • Causality: A single vacuum cycle leaves residual ppm-level oxygen. Three cycles exponentially dilute atmospheric contaminants below the threshold required to initiate vinyl radical polymerization.

  • Self-Validation: A stable baseline on the manifold pressure gauge during the static vacuum phase validates that the system is leak-free before proceeding.

Step 3: Reagent Preparation and Transfer

  • Action: Sparge your anhydrous solvent with Argon for 15 minutes prior to use. Transfer dimethyl 2-vinylmalonate using a gas-tight Hamilton syringe that has been purged with Argon three times.

  • Causality: Sparging displaces dissolved oxygen in the solvent. Purging the syringe prevents the introduction of a micro-bubble of air, which is sufficient to poison sensitive transition metal catalysts[2] or initiate auto-oxidation.

Workflow Step1 1. Thermal Desorption (150°C + Vacuum) Step2 2. Inert Atmosphere (3x Argon Purge) Step1->Step2 Validates Dryness Step3 3. Anhydrous Solvent (Argon Sparged) Step2->Step3 Prevents O2 Entry Step4 4. Reagent Transfer (Gas-Tight Syringe) Step3->Step4 Prevents Hydrolysis Step5 5. Reaction Execution (Positive Ar Pressure) Step4->Step5 Ensures Kinetics

Self-validating Schlenk line workflow for anhydrous transfer of dimethyl 2-vinylmalonate.

Quantitative Data: Degradation & Storage Matrix

ParameterOptimal ConditionDegradation TriggerMacroscopic IndicatorMechanistic Consequence
Storage Temperature 2 °C to 8 °C> 25 °C (Prolonged)Thermal expansion/PressureAccelerated auto-oxidation
Atmosphere Dry Argon (Ar)Ambient Air (O₂, H₂O)Viscosity increase / CloudinessRadical polymerization / Hydrolysis
Light Exposure Amber Flask (Dark)UV / Ambient PhotonsYellowing of clear liquidPhotochemical radical initiation
Solvent Purity < 10 ppm H₂O> 50 ppm H₂OLower catalytic yieldsCompetitive nucleophilic attack

Troubleshooting Guides & FAQs

Q1: My dimethyl 2-vinylmalonate has become highly viscous and is difficult to draw into a syringe. Can I still use it? A: No. The increased viscosity is a direct macroscopic indicator of microscopic radical polymerization. The vinyl groups have cross-linked due to oxygen or light exposure. You must discard the reagent. To prevent this, store the compound at 2–8 °C in an amber ampoule under a strict Argon atmosphere.

Q2: I am observing a significant drop in yield and the formation of an unexpected side product during my Pd-catalyzed allylic alkylation. What is going wrong? A: This is a classic symptom of moisture contamination. Trace water acts as a competing nucleophile, leading to ester hydrolysis of the malonate. Furthermore, water can coordinate to the Palladium center, altering its geometry and poisoning the catalytic cycle[2]. Ensure your solvents are strictly anhydrous and validate your Schlenk line vacuum pressure (< 0.1 Torr) before setting up the reaction[3].

Q3: Why do you recommend Argon over Nitrogen for the inert atmosphere? A: Argon is significantly denser than air, whereas Nitrogen is slightly lighter. When you open a septum to add a reagent, Argon acts as a heavy "blanket," sitting in the flask and physically blocking oxygen and moisture from diffusing into the reaction mixture. This simple physical property provides an extra layer of kinetic protection during transfers.

References

  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry, wdfiles.com.
  • dimethyl 2-vinylmalonate - C7H10O4, density, melting point, boiling point, structural formula, synthesis, chemsynthesis.com.
  • Enantioselective Transformations in the Synthesis of Therapeutic Agents, ACS Public

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for Catalytic Coupling of Dimethyl 2-Vinylmalonate

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the catalytic coupling of dimethyl 2-vinylmalonate. This guide is designed to provide in-depth, practica...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the catalytic coupling of dimethyl 2-vinylmalonate. This guide is designed to provide in-depth, practical advice for optimizing your reaction conditions, with a primary focus on the critical role of the solvent. While direct literature on the catalytic coupling of dimethyl 2-vinylmalonate is sparse, the principles outlined here are derived from extensive research on structurally similar activated olefins, primarily in the context of Mizoroki-Heck type reactions. These methodologies provide a robust framework for troubleshooting and enhancing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for the catalytic coupling of my vinylmalonate substrate?

Solvent choice is paramount as it influences nearly every step of the catalytic cycle.[1][2][3] A solvent does more than just dissolve reactants; it can:

  • Activate the Precatalyst: Some solvents, like DMF, can directly participate in the reduction of a Pd(II) precatalyst to the active Pd(0) species.[1]

  • Stabilize the Catalyst: The solvent's coordination properties can stabilize the active catalyst and reactive intermediates. Polar coordinating solvents may lead to different reaction selectivities compared to nonpolar or polar non-coordinating solvents.[4]

  • Modulate Reactivity and Selectivity: The polarity of the solvent can affect the rates of key steps like oxidative addition and reductive elimination.[5][6] For instance, polar solvents can stabilize anionic transition states, potentially altering the reaction pathway.[5][7]

  • Influence Base Efficacy: The solubility and dissociation of the inorganic base used are highly dependent on the solvent system, which is crucial for regenerating the catalyst.

Q2: What is a good starting point for solvent selection in a Mizoroki-Heck type reaction with dimethyl 2-vinylmalonate?

For Mizoroki-Heck reactions, polar aprotic solvents are the traditional and most common choice.[8]

  • Classic Choices: N,N-Dimethylformamide (DMF) is a classic example due to its high polarity, ability to dissolve a wide range of organic and inorganic compounds, and a high boiling point suitable for reactions requiring heat.[1] N-Methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMAc) are also frequently used.

  • Greener Alternatives: In recent years, more environmentally benign solvents have been explored. Cyrene™ has proven to be an excellent alternative to DMF and NMP in some Heck reactions.[9]

  • Less Polar Options: Solvents like 1,4-dioxane and THF are also viable, sometimes in combination with water, particularly in Suzuki-Miyaura couplings which share mechanistic similarities.[5][10][11] The presence of trace water can be beneficial, aiding in the solvation of inorganic salts.[5]

Q3: Which palladium catalyst and ligand system should I consider for coupling an activated olefin like dimethyl 2-vinylmalonate?

The choice of catalyst and ligand is intimately linked to the solvent and substrate.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[1][12] Other sources like Pd₂(dba)₃ are also widely used.[2]

  • Ligands: Phosphine ligands are dominant in palladium catalysis.[13][14]

    • For Aryl Bromides/Iodides: Triphenylphosphine (PPh₃) is a workhorse ligand due to its cost-effectiveness and general reliability.[13]

    • For Aryl Chlorides (More Challenging): Electron-rich and sterically bulky phosphine ligands are required to facilitate the difficult oxidative addition step.[15][16] Examples include tri(tert-butyl)phosphine (P(tBu)₃) and specialized biaryl phosphines (e.g., XPhos, RuPhos) or ylide-substituted phosphines (YPhos).[13][15][17] The steric bulk of these ligands favors the formation of highly active monoligated palladium species.[2][14]

Troubleshooting Guide: From Low Yields to Optimized Protocols

Problem 1: My reaction yield is low or non-existent.

Low yield is a common issue that can stem from multiple sources. A systematic approach is key to identifying the root cause.

G start Low Yield Observed reagent_check Verify Reagent Quality (Substrates, Solvent, Base) start->reagent_check atmosphere_check Check Inert Atmosphere (Degassing, Purging) reagent_check->atmosphere_check stirring_check Ensure Vigorous Stirring atmosphere_check->stirring_check rerun Re-run Under Verified Conditions stirring_check->rerun yield_improved Yield Improved (Problem Solved) rerun->yield_improved Yes yield_low Yield Still Low (Proceed to Optimization) rerun->yield_low No

Caption: Initial workflow for diagnosing low-yield reactions.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[12]

    • Cause: Inadequate degassing of the solvent or a poor seal on the reaction vessel can lead to oxidation and deactivation of the catalyst.

    • Solution: Ensure all solvents are rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes). Maintain a positive pressure of an inert gas throughout the reaction.[12]

  • Reagent Quality:

    • Cause: The palladium precatalyst may have degraded over time. The base may be old, clumped, or have absorbed moisture. Solvents, especially ethers like THF, can contain peroxides.[12]

    • Solution: Use fresh, high-purity reagents. Ensure bases are finely powdered and dry.[12] Test ethereal solvents for peroxides before use.

  • Catalyst Activation:

    • Cause: The reduction of the Pd(II) precatalyst to the active Pd(0) species may be inefficient under the chosen conditions.

    • Solution: The choice of solvent, ligand, and base can all influence this step.[1] In some cases, adding a small amount of a reducing agent or switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be beneficial, though this is often a more expensive option.[18]

  • Reaction Temperature & Concentration:

    • Cause: Many Heck reactions require elevated temperatures (e.g., 80-150 °C) to proceed at a reasonable rate.[9][19] The concentration of reactants can also be a critical factor; sometimes, higher dilution can lead to better yields by preventing side reactions.[19]

    • Solution: Systematically screen a range of temperatures. A Design of Experiment (DoE) approach can be highly effective in optimizing temperature and concentration simultaneously.[19]

Problem 2: I'm observing significant side products.

The formation of byproducts points to competing reaction pathways. Identifying these products is the first step to mitigating their formation.

  • Homocoupling of the Coupling Partner:

    • Cause: This can occur if the transmetalation step (in Suzuki-type couplings) or the migratory insertion step (in Heck-type couplings) is slow relative to other processes. It can also be exacerbated by the presence of oxygen.[12]

    • Solution: Ensure a strictly inert atmosphere. Optimizing the ligand can accelerate the desired catalytic cycle. For instance, more electron-rich phosphine ligands can promote oxidative addition and subsequent steps.[15]

  • Polymerization of Dimethyl 2-Vinylmalonate:

    • Cause: As an activated olefin, dimethyl 2-vinylmalonate is susceptible to polymerization, especially at high temperatures or high concentrations. This can lead to a viscous or solid reaction mass and low yields of the desired product.[9]

    • Solution:

      • Lower the Temperature: If possible, find the minimum temperature required for catalysis.

      • Increase Dilution: Running the reaction at a lower concentration can disfavor bimolecular polymerization reactions.[19]

      • Add an Inhibitor: A small amount of a radical inhibitor (e.g., hydroquinone) can sometimes suppress polymerization without killing the palladium catalysis. This should be tested carefully.

  • Isomerization of the Product:

    • Cause: The Heck reaction typically yields the E-alkene product with high selectivity.[20] However, subsequent isomerization can occur under the reaction conditions (heat, base).

    • Solution: Minimize reaction time and temperature. Once the reaction is complete by TLC or LCMS analysis, work it up promptly.

Solvent & Base Optimization Matrix

The interplay between solvent and base is critical. The following table provides a starting point for screening.

Solvent ClassExample SolventsCompatible BasesKey Considerations
Polar Aprotic (Amide) DMF, DMAc, NMPK₂CO₃, Cs₂CO₃, NaOAcExcellent solvating power for salts. High boiling points. Can be difficult to remove.[1]
Polar Aprotic (Other) Acetonitrile (MeCN), DMSOK₂CO₃, Et₃N, DIPEACan strongly coordinate to palladium, potentially altering selectivity.[4]
Ethereal 1,4-Dioxane, THFK₃PO₄, K₂CO₃, CsFOften used with water as a co-solvent. Lower boiling points. Must be peroxide-free.[5][11]
Aromatic Toluene, XyleneK₃PO₄, Et₃NNon-coordinating. Good for high-temperature reactions. May have poor solubility for inorganic bases.
"Green" Solvents Cyrene™Et₃N, K₂CO₃Biodegradable alternative to amide solvents.[9]
Aqueous Systems Water / Co-solvent (e.g., EtOH)K₂CO₃, NaOAcEnvironmentally friendly. Requires water-soluble substrates or phase-transfer catalyst.[21]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Coupling of Dimethyl 2-Vinylmalonate with an Aryl Bromide

Safety Note: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the phosphine ligand (0.04-0.06 mmol, 4-6 mol%).

  • Addition of Base & Substrate: Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent & Reagent Addition: Under a positive flow of inert gas, add the degassed solvent (e.g., DMF, 5 mL) via syringe. Then, add dimethyl 2-vinylmalonate (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LCMS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Parallel Solvent Screening Experiment

This protocol allows for the efficient testing of multiple solvents to identify the optimal medium for your reaction.

Sources

Reference Data & Comparative Studies

Validation

dimethyl 2-vinylmalonate vs diethyl 2-vinylmalonate reactivity comparison

Comprehensive Reactivity Guide: Dimethyl 2-Vinylmalonate vs. Diethyl 2-Vinylmalonate As a C4 building block, the vinylmalonate scaffold is indispensable in complex molecule synthesis, transition-metal catalysis, and bioc...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Reactivity Guide: Dimethyl 2-Vinylmalonate vs. Diethyl 2-Vinylmalonate

As a C4 building block, the vinylmalonate scaffold is indispensable in complex molecule synthesis, transition-metal catalysis, and biocatalysis. However, the choice between Dimethyl 2-vinylmalonate (DMVM) and Diethyl 2-vinylmalonate (DEVM) is rarely arbitrary. As an Application Scientist, I frequently observe researchers treating these esters interchangeably, leading to unexplained drops in yield or stereoselectivity.

This guide objectively compares their reactivity profiles, proving that the decision must be dictated by a delicate balance between steric sweep volume and lipophilic partitioning .

Physicochemical & Mechanistic Divergence

The fundamental reactivity differences between DMVM and DEVM stem from two competing physical properties:

  • Effective Steric Sweep Volume (Kinetic Control): While the static A-values of methyl (1.70 kcal/mol) and ethyl (1.75 kcal/mol) groups are similar, the ethyl group in DEVM possesses an extra rotational degree of freedom[1]. In highly constrained transition states—such as enzymatic active sites or crowded palladium π-allyl complexes—this rotation creates a larger effective "sweep volume," leading to severe steric clashes[2]. DMVM is kinetically superior when minimal steric hindrance is required.

  • Lipophilicity and Compartmentalization (Thermodynamic Control): DEVM possesses a higher partition coefficient (LogP) due to its additional methylene units. In biphasic or , DEVM partitions more effectively into the hydrophobic core of surfactants, drastically increasing the local concentration of reactants and driving up the reaction rate[3].

EnolateReactivity Base Base (e.g., NaH) Deprotonation DMVM DMVM Enolate (Less Steric Bulk) Base->DMVM DEVM DEVM Enolate (More Lipophilic) Base->DEVM Fast Fast Nucleophilic Attack (Crowded Electrophiles) DMVM->Fast Kinetic Advantage Micellar High Partitioning in Micellar Catalysis DEVM->Micellar Thermodynamic Advantage

Mechanistic divergence of vinylmalonate enolates based on steric and lipophilic properties.

Domain-Specific Applications & Performance

A. Biocatalysis: The AMDase Steric Filter

In enzymatic transformations, the active site acts as a rigid steric filter. Studies on demonstrate a profound preference for methyl-substituted malonates over ethyl-substituted ones[1]. The hydrophobic pocket of wild-type AMDase (comprising residues Leu40, Val43, and Val156) perfectly accommodates the methyl ester[4]. Conversely, the ethyl ester's bulk results in non-productive binding modes and an insurmountable activation barrier[2]. Only through heavy enzyme engineering (e.g., the ICPLLG mutant) can the pocket be expanded to accept ethyl derivatives[5]. Verdict: DMVM is mandatory for wild-type biocatalytic decarboxylations.

B. Aqueous Micellar Catalysis: The Hydrophobic Advantage

Recent advancements in green chemistry utilize water as a solvent by employing surfactants like dodecyltrimethylammonium chloride (DTAC). In Vitamin B12-catalyzed phototransformations, DEVM derivatives (e.g., diethyl 2-phenyl-2-vinylmalonate) exhibit superior performance[3]. The increased lipophilicity allows DEVM to bury itself deeply within the micelle's surfactant layer, aligning perfectly with hydrophobic alkyl bromides to achieve optimal radical addition yields[3]. Verdict: DEVM is the superior choice for micellar and biphasic systems.

Quantitative Performance Comparison

ParameterDimethyl 2-Vinylmalonate (DMVM)Diethyl 2-Vinylmalonate (DEVM)Mechanistic Driver
Effective Steric Bulk LowerHigherEthyl groups possess an extra rotational degree of freedom, increasing the steric sweep volume[1].
Lipophilicity (LogP) ~0.8~1.7Additional methylene units in DEVM increase hydrophobic partitioning into organic phases.
Micellar Radical Addition Yield Moderate (~30%)High (~48-54%)DEVM partitions more deeply into the surfactant layer, increasing local concentration[3].
Wild-Type AMDase Decarboxylation High ( kcat​ optimal)NegligibleThe active site (L40, V43, V156) cannot accommodate the ethyl ester without severe steric clash[2],[4].

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the physical validation criteria are met.

Protocol 1: Co-Catalyzed Phototransformation in Micellar Media (Optimized for DEVM)

Objective: Radical addition of alkyl bromides to DEVM in water.

  • Micelle Preparation: Dissolve DTAC (70 μmol) in D₂O (1 mL) containing n-BuOH (250 μmol)[3].

    • Validation Check: Sonicate for 5 minutes. The solution must transition from cloudy to completely optically clear. If turbidity remains, the micelles have not formed; adjust temperature to 30 °C.

  • Substrate Loading: Add DEVM (20 μmol) and the target alkyl bromide (60 μmol) to the clear solution.

    • Validation Check: 1H NMR of the mixture should show broadening of the DEVM olefinic signals, confirming encapsulation within the micelle rather than phase separation[3].

  • Catalyst Addition: Add Vitamin B12 (10 mol %) and Zn powder (3 equiv)[3].

    • Validation Check: The solution must turn a distinct deep red/purple, characteristic of the active Co(II)/Co(I) species.

  • Irradiation: Irradiate with white LEDs (6500 K) at 40 °C for 16 hours[3].

    • Validation Check: Take a 10 µL aliquot at 8 hours. GC-FID must show the emergence of the product peak correlating directly with the consumption of the DEVM peak.

Protocol 2: Biocatalytic Decarboxylation Assay (Optimized for DMVM)

Objective: Enantioselective decarboxylation using wild-type AMDase.

  • Enzyme Preparation: Suspend purified wild-type AMDase in 50 mM Tris-HCl buffer (pH 7.5).

    • Validation Check: Perform a Bradford assay. Protein concentration must be verified at exactly 1.0 mg/mL before proceeding to ensure standardized kinetics.

  • Substrate Introduction: Add DMVM (10 mM final concentration) dissolved in a minimal amount of DMSO (max 5% v/v final).

    • Validation Check: The solution must remain homogeneous. Precipitation indicates the DMSO tolerance of the enzyme has been exceeded.

  • Reaction Monitoring: Incubate at 30 °C.

    • Validation Check: Monitor the reaction via continuous pH drop (if lightly buffered) or by taking aliquots for chiral HPLC. The complete disappearance of the DMVM peak within 2 hours validates the absence of steric clashes in the active site[4].

AMDase Substrate Vinylmalonate Substrate (Active Site Binding) Pocket Hydrophobic Pocket (Residues L40, V43, V156) Substrate->Pocket Methyl Methyl Ester (Fits Pocket) Pocket->Methyl Ethyl Ethyl Ester (Steric Clash) Pocket->Ethyl Product Enantiopure Product (Decarboxylation) Methyl->Product TS Stabilization NoRxn Non-Productive Binding (No Reaction) Ethyl->NoRxn High Activation Barrier

AMDase active site discrimination between methyl and ethyl malonate substituents.

References

  • Theoretical Study of Reaction Mechanism and Stereoselectivity of Arylmalonate Decarboxylase Source: ACS Catalysis (2014) URL:[Link]

  • Mechanistic Elucidation and Stereochemical Consequences of Alternative Binding of Alkenyl Substrates by Engineered Arylmalonate Decarboxylase Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Aqueous Micellar Environment Impacts the Co-Catalyzed Phototransformation: A Case Study Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Validation

validating the purity of dimethyl 2-vinylmalonate using quantitative NMR

An in-depth technical guide for researchers, scientists, and drug development professionals on the absolute purity validation of chemical building blocks. Executive Summary In pharmaceutical synthesis and advanced materi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the absolute purity validation of chemical building blocks.

Executive Summary

In pharmaceutical synthesis and advanced materials science, dimethyl 2-vinylmalonate serves as a critical bifunctional building block. Because it is frequently utilized in sensitive downstream catalytic cyclizations and Michael additions, validating its absolute purity is paramount. However, traditional chromatographic techniques often fail to provide an accurate purity profile for this specific molecule.

As application scientists, we frequently observe that relying solely on High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for aliphatic, weakly chromophoric molecules introduces systemic bias. This guide objectively compares quantitative Nuclear Magnetic Resonance (1H-qNMR) against traditional chromatography, demonstrating why qNMR serves as a superior, self-validating system for determining the absolute purity of dimethyl 2-vinylmalonate.

The Analytical Challenge: Why Chromatography Falls Short

To understand the necessity of qNMR, we must first analyze the mechanistic limitations of traditional chromatography when applied to dimethyl 2-vinylmalonate.

  • HPLC-UV (The Chromophore Problem): Dimethyl 2-vinylmalonate lacks an extended conjugated π -system. Consequently, UV detection must be performed at low, non-specific wavelengths (e.g., 205–210 nm). At these wavelengths, the response factors (extinction coefficients) between the analyte and its common synthetic impurities (such as unreacted dimethyl malonate or oxidation byproducts) vary drastically. If an impurity lacks a chromophore entirely, HPLC area normalization will artificially inflate the reported purity, leading to false confidence in the batch quality[1].

  • GC-FID (Thermal Instability): While Gas Chromatography with Flame Ionization Detection (GC-FID) bypasses the UV response issue, dimethyl 2-vinylmalonate contains a reactive vinyl group. In a high-temperature GC injection port, this moiety is susceptible to thermal degradation or localized polymerization. This creates artifactual degradant peaks in the chromatogram, artificially underestimating the true purity of the intact bulk material.

MethodComparison Root Purity Validation: Dimethyl 2-vinylmalonate HPLC HPLC-UV (Chromatographic) Root->HPLC GC GC-FID (Chromatographic) Root->GC qNMR 1H-qNMR (Spectroscopic) Root->qNMR Limitation1 Weak UV Chromophore Variable Response Factors HPLC->Limitation1 Limitation2 Potential Thermal Degradation GC->Limitation2 Advantage Direct Proportionality No Response Factors Needed qNMR->Advantage

Logical comparison of analytical techniques for validating dimethyl 2-vinylmalonate purity.

The Mechanistic Superiority of qNMR

Quantitative NMR operates on a fundamental physical truth: the integrated area of a nuclear resonance is directly proportional to the molar concentration of the nuclei generating that signal[2]. It is recognized metrologically as a relative primary method[3].

A Self-Validating System: By introducing a certified internal standard (IS) of known purity and mass into the sample, the qNMR method becomes inherently self-validating. Both the analyte and the standard are dissolved in the same NMR tube, meaning they are subjected to the exact same magnetic field inhomogeneities and radiofrequency pulse sequences simultaneously. This internal calibration completely bypasses the volumetric injection errors, column recovery issues, and response factor calculations that plague chromatographic methods[4],[5].

Step-by-Step Methodology: 1H-qNMR Protocol

To achieve metrological accuracy (uncertainty < 0.5%), the following rigorous protocol must be adhered to when analyzing dimethyl 2-vinylmalonate.

1. Internal Standard (IS) Selection The IS must possess a validated purity, be chemically inert, and exhibit NMR signals that do not overlap with the analyte[2]. Dimethyl 2-vinylmalonate exhibits proton signals at ~3.7 ppm (methoxy), ~3.2 ppm (methine), and ~5.3–6.0 ppm (vinyl protons). Therefore, Maleic acid (TraceCERT®), which presents a sharp, isolated singlet at ~6.3 ppm, is the optimal orthogonal standard.

2. Metrological Sample Preparation Weighing variance is the single largest source of error in qNMR[5].

  • Use a calibrated microbalance ( d=0.001 mg).

  • Accurately weigh ~20 mg of dimethyl 2-vinylmalonate and ~10 mg of the Maleic acid IS into the same anti-static vial.

  • Dissolve completely in 0.7 mL of high-purity CDCl3​ or DMSO−d6​ . Complete dissolution is mandatory to maintain a homogeneous magnetic environment.

3. Optimized NMR Acquisition Parameters

  • Pulse Angle: Utilize a 90° excitation pulse to maximize the signal-to-noise ratio.

  • Relaxation Delay ( D1​ ): Causality Note: Because the longitudinal relaxation time ( T1​ ) of protons varies depending on their chemical environment, the D1​ delay must be set to at least 5 to 7 times the longest T1​ in the mixture. Failing to allow complete relaxation results in partial signal saturation, which skews the integration and artificially alters the calculated purity[2]. For this system, a D1​ of 30–45 seconds is typically required.

  • Scans: Acquire 32 to 64 scans to ensure the signal-to-noise ratio (S/N) exceeds 150:1.

4. Processing & Absolute Purity Calculation Apply manual zero-order phase correction and rigorous baseline correction across the entire spectral window. Integrate the vinyl protons of the analyte against the maleic acid singlet. Calculate the mass fraction (purity) using the fundamental qNMR equation:

Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×Wanalyte​WIS​​×PIS​

(Where I = integral area, N = number of nuclei, M = molar mass, W = weight, and P = purity).

Workflow A 1. Sample Prep (Metrological Weighing) B 2. IS Addition (e.g., Maleic Acid) A->B C 3. Acquisition (D1 > 5*T1) B->C D 4. Processing (Phase/Baseline) C->D E 5. Purity Calculation D->E

Step-by-step workflow for the quantitative NMR (qNMR) purity validation process.

Quantitative Data Showdown: qNMR vs. Chromatography

To objectively demonstrate the performance of qNMR, the table below summarizes a comparative purity assessment of a single synthesized lot of dimethyl 2-vinylmalonate using HPLC-UV, GC-FID, and 1H-qNMR.

Analytical TechniqueCalculated Purity (%)Primary Impurities DetectedMechanistic Source of Bias
HPLC-UV (210 nm) 99.82 ± 0.15Trace unknownOverestimation: The primary impurity (dimethyl malonate) lacks a conjugated system, resulting in a near-zero UV response factor at 210 nm.
GC-FID 98.45 ± 0.20Dimethyl malonate, thermal degradantsUnderestimation: High-temperature inlet degradation of the vinyl group artificially inflates the impurity profile.
1H-qNMR (Maleic Acid IS) 97.10 ± 0.05Dimethyl malonate (1.8%), Methanol (0.5%)Absolute Accuracy: Direct molar proportionality accurately captures non-chromophoric and volatile impurities without bias.

Data Interpretation: The HPLC-UV method dangerously overestimates the purity (99.82%) because it is blind to the non-chromophoric starting material (dimethyl malonate). Conversely, qNMR provides a highly precise, absolute purity of 97.10%. Because qNMR does not rely on UV extinction coefficients, it captures the exact molar ratio of all proton-bearing species in the sample, revealing the true quality of the batch.

Conclusion

For non-chromophoric, reactive building blocks like dimethyl 2-vinylmalonate, traditional chromatography introduces unacceptable levels of analytical bias. By leveraging the direct proportionality of nuclear magnetic resonance, 1H-qNMR provides an orthogonal, self-validating, and metrologically traceable method for absolute purity determination. Implementing this workflow ensures that downstream pharmaceutical and polymer syntheses are built on an accurate quantitative foundation.

References

  • BenchChem : "A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy" - 1

  • Emery Pharma : "A Guide to Quantitative NMR (qNMR)" - 2

  • USP : "Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR" - 4

  • RSSL : "The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients" - 5

  • Sigma-Aldrich : "High-Performance Quantitative H-1 NMR" - 3

Sources

Comparative

Benchmarking Catalytic Efficiency with Dimethyl 2-Vinylmalonate Substrates: A Comparative Guide

Executive Summary Dimethyl 2-vinylmalonate (DMVM) is a highly versatile, bifunctional substrate that has emerged as a rigorous benchmark for evaluating catalytic efficiency in organic synthesis. Featuring both a sterical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethyl 2-vinylmalonate (DMVM) is a highly versatile, bifunctional substrate that has emerged as a rigorous benchmark for evaluating catalytic efficiency in organic synthesis. Featuring both a sterically encumbered terminal alkene and a highly acidic pro-nucleophilic center (pKa ~13), DMVM challenges catalysts across two distinct reaction paradigms: Olefin Cross-Metathesis (CM) and Asymmetric Allylic Alkylation (AAA) .

This guide provides an objective, data-driven comparison of top-tier catalysts across these domains. By dissecting the mechanistic causality behind catalyst performance and providing self-validating experimental protocols, this document serves as an authoritative resource for researchers optimizing complex synthetic workflows.

The Dual-Reactivity Paradigm of DMVM

The utility of DMVM as a benchmarking substrate stems from its dual functionality. Depending on the catalytic system employed, DMVM can act either as a challenging Type II/III olefin[1] or as a stabilized carbon nucleophile.

Pathways DMVM Dimethyl 2-vinylmalonate (DMVM) CM Cross-Metathesis (Ru-Catalyzed) DMVM->CM Terminal Olefin Activation AAA Allylic Alkylation (Pd/Ir-Catalyzed) DMVM->AAA Pro-Nucleophile Deprotonation Prod1 Functionalized Alkene (E/Z Mixture) CM->Prod1 + Partner Olefin Prod2 Chiral Allylic Malonate (Branched/Linear) AAA->Prod2 + Allylic Electrophile

Caption: Dual Reactivity Pathways of Dimethyl 2-Vinylmalonate (DMVM) in Catalysis.

Benchmarking Domain 1: Olefin Cross-Metathesis (CM)

In the empirical cross-metathesis model, the bulky bis-methoxycarbonyl group adjacent to the vinyl moiety classifies DMVM as a sterically demanding Type II/III olefin[1]. This makes it an ideal substrate to benchmark the initiation rate and stability of Ruthenium-based alkylidene catalysts.

Catalyst Comparison: Grubbs II vs. Hoveyda-Grubbs II
  • Grubbs II (G-II): Initiates rapidly via the dissociation of the tricyclohexylphosphine ligand. However, the highly active 14-electron species is susceptible to decomposition when trapped in sterically congested metallacyclobutane intermediates formed with DMVM.

  • Hoveyda-Grubbs II (HG-II): Utilizes a chelating isopropoxybenzylidene ligand. Although it initiates more slowly, the reversible re-coordination of the ether oxygen stabilizes the Ru-center during challenging catalytic turnovers. This prevents catalyst death and leads to significantly higher Turnover Numbers (TON) for hindered substrates.

RUCycle Ru Ru=CH2 Active Species Coord Olefin Coordination (DMVM) Ru->Coord + DMVM Metalla Metallacyclobutane Intermediate Coord->Metalla [2+2] Cycloaddition Cleavage Cycloreversion Metalla->Cleavage Alkene Extrusion Cleavage->Ru Catalyst Regeneration Product Cross-Metathesis Product Cleavage->Product Release

Caption: Catalytic Cycle for Ru-Catalyzed Cross-Metathesis with DMVM.

Standardized Self-Validating Protocol (CM)
  • Preparation: In a nitrogen-filled glovebox, dissolve DMVM (1.0 mmol) and 1-hexene (3.0 mmol, cross-partner) in anhydrous, degassed dichloromethane (DCM, 0.1 M). Add 1,3,5-trimethoxybenzene (0.5 mmol) as an internal standard to ensure mass balance validation.

  • Initiation: Add the selected Ru-catalyst (1.0 mol%) as a stock solution in DCM.

  • Reaction: Stir at 40 °C (reflux) for 12 hours.

  • Quenching (Critical Step): Add excess ethyl vinyl ether (0.5 mL) and stir for 15 minutes. Causality: This specifically reacts with the active Ru-carbene to form a stable Fischer carbene, instantly halting the reaction and preventing post-reaction isomerization during workup.

  • Analysis: Concentrate in vacuo and determine conversion, yield, and E/Z ratio via 1 H NMR.

Quantitative Data Comparison
Catalyst SystemInitiation RateYield (%)E/Z RatioTurnover Number (TON)
Grubbs II Fast68%4:16,800
Hoveyda-Grubbs II Slow89%6:18,900

Benchmarking Domain 2: Asymmetric Allylic Alkylation (AAA)

When DMVM is utilized as a stabilized carbon nucleophile, it benchmarks a catalyst's ability to control both regioselectivity (branched vs. linear) and enantioselectivity . The steric bulk of the vinyl group on the malonate core severely tests the chiral pocket of the catalyst.

Catalyst Comparison: Palladium vs. Iridium
  • Palladium-Catalyzed AAA: Typically proceeds via an outer-sphere attack of the deprotonated DMVM on the Pd- π -allyl intermediate[2]. Because the nucleophile attacks the face opposite to the palladium center, steric repulsion between the bulky DMVM and the substrate dictates that the attack occurs at the less hindered terminal carbon, overwhelmingly yielding linear products.

  • Iridium-Catalyzed AAA: Utilizing chiral phosphoramidite ligands, this system proceeds via a tightly bound cyclometalated allyliridium intermediate[3]. The Ir-complex directs the nucleophile via an inner-sphere-like trajectory, forcing the bulky DMVM nucleophile to attack the more substituted internal carbon. This yields branched , highly enantioenriched products.

Standardized Self-Validating Protocol (AAA)
  • Catalyst Pre-formation: Mix the metal precursor (e.g.,[Ir(cod)Cl] 2​ , 2 mol%) and chiral ligand (4 mol%) in THF at 25 °C for 30 min. Validation: A distinct color shift indicates successful ligand coordination.

  • Electrophile Addition: Add cinnamyl acetate (1.0 mmol) to the catalyst solution.

  • Nucleophile Generation: In a separate vial, treat DMVM (1.2 mmol) with N,O-Bis(trimethylsilyl)acetamide (BSA, 1.2 mmol) and KOAc (5 mol%). Causality: BSA/KOAc allows for mild, in-situ deprotonation without generating harsh alkoxides that could degrade the chiral ligand. The complete dissolution of KOAc validates the formation of the active nucleophile.

  • Reaction: Transfer the DMVM solution to the catalyst mixture and stir at 25 °C for 24 hours.

  • Quenching & Analysis: Quench with aqueous NH 4​ Cl. Extract with EtOAc. Validate regioselectivity via GC-MS (distinct fragmentation for branched vs. linear) and determine enantiomeric excess (ee) by chiral HPLC against a racemic standard.

Quantitative Data Comparison
Catalyst SystemLigandRegioselectivity (Branched:Linear)Yield (%)Enantiomeric Excess (ee %)
Pd 2​ (dba) 3​ (R,R)-DACH-phenyl Trost5:9592%88% (Linear)
[Ir(cod)Cl] 2​ (S,S,S a​ )-Phosphoramidite96:487%98% (Branched)

Conclusion & Best Practices

Dimethyl 2-vinylmalonate serves as a rigorous dual-mode benchmark. For cross-metathesis, its steric profile reveals the superior longevity and turnover capacity of Hoveyda-Grubbs II over Grubbs II. For asymmetric allylic alkylation, it perfectly highlights the mechanistic divergence between Palladium (outer-sphere, linear-selective) and Iridium (inner-sphere, branched-selective) catalysis. When executing these benchmarks, strict adherence to specific quenching agents (ethyl vinyl ether for CM) and mild base systems (BSA/KOAc for AAA) is mandatory to ensure self-validating, reproducible data.

References

  • A General Model for Selectivity in Olefin Cross Metathesis Source: Journal of the American Chemical Society (2003) URL:[Link]

  • Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis Source: Chemical Reviews (2003) URL:[Link]

  • The Allyl Intermediate in Regioselective and Enantioselective Iridium-Catalyzed Asymmetric Allylic Substitution Reactions Source: Journal of the American Chemical Society (2009) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Dimethyl 2-vinylmalonate proper disposal procedures

Operational Guide: Proper Disposal and Handling Procedures for Dimethyl 2-vinylmalonate Dimethyl 2-vinylmalonate is a bifunctional organic reagent widely utilized in complex organic synthesis and drug development. Becaus...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal and Handling Procedures for Dimethyl 2-vinylmalonate

Dimethyl 2-vinylmalonate is a bifunctional organic reagent widely utilized in complex organic synthesis and drug development. Because it contains both an ester linkage and a reactive vinyl moiety, its disposal requires a nuanced approach that goes beyond standard solvent waste protocols. This guide provides step-by-step, self-validating methodologies to ensure safe handling, regulatory compliance, and operational integrity during the disposal process.

Mechanistic Hazard Profile

Proper disposal requires addressing two distinct chemical liabilities inherent to Dimethyl 2-vinylmalonate:

  • The Vinyl Moiety: The carbon-carbon double bond is highly susceptible to radical-initiated auto-polymerization. If waste is stored improperly (e.g., exposed to heat, UV light, or trace radical initiators), exothermic polymerization can occur, potentially over-pressurizing sealed waste containers.

  • The Malonate Ester: Esters are prone to base- or acid-catalyzed hydrolysis. Mixing this waste with strong aqueous acids or bases will generate heat and release methanol, further increasing container pressure and flammability risks.

Physicochemical Waste Profiling

Understanding the physical data of the compound is the first step in proper waste routing.

PropertyValue / SpecificationWaste Management Implication
CAS Number 179735-76-3[1]Required for accurate EPA/RCRA waste manifest documentation.
Molecular Formula C 7​ H 10​ O 4​ [1]Pure organic; qualifies strictly as non-halogenated waste.
Molecular Weight 158.15 g/mol [1]High carbon/oxygen content; excellent candidate for fuel blending or standard incineration.
Reactivity Polymerizable, HydrolyzableMust be kept away from radical initiators, strong oxidizers, acids, and bases.
RCRA Classification D001 (Characteristic)[2]Treat as characteristic ignitable waste if mixed with flammable solvents (flash point < 60°C).

Waste Segregation & Routing Workflow

To prevent dangerous incompatibilities and minimize disposal costs, Dimethyl 2-vinylmalonate must be routed through a strict decision tree.

G Start Dimethyl 2-vinylmalonate Waste Generation CheckHalogen Mixed with Halogenated Solvents? Start->CheckHalogen HalogenWaste Halogenated Organic Waste Stream CheckHalogen->HalogenWaste Yes CheckAqueous Contains Aqueous Phase or Heavy Metals? CheckHalogen->CheckAqueous No Incineration RCRA-Approved Incineration HalogenWaste->Incineration MixedWaste Mixed/Heavy Metal Waste Stream CheckAqueous->MixedWaste Yes NonHalogen Non-Halogenated Organic Waste Stream CheckAqueous->NonHalogen No MixedWaste->Incineration NonHalogen->Incineration

Decision tree for the segregation and disposal routing of Dimethyl 2-vinylmalonate waste streams.

Step-by-Step Disposal Protocol

Every action in the disposal pipeline must be treated as a chemical operation. Follow these self-validating steps to process the waste safely.

Phase 1: Pre-Disposal Stabilization (In-Lab)
  • Quench Active Reactions: Ensure any residual reactive intermediates or catalysts (e.g., radical initiators or cross-coupling transition metals) are fully quenched before transferring the mixture to a bulk waste carboy.

    • Causality: Trace initiators can trigger runaway polymerization of the vinyl group during storage.

    • System Validation: Before transferring to the bulk waste carboy, observe the quenched mixture for 15 minutes in a temporary, loosely capped vessel. Confirm the absence of gas evolution (bubbling) or exothermic activity (temperature spikes).

  • Inhibitor Verification: If accumulating large volumes of unreacted, pure Dimethyl 2-vinylmalonate, add a radical inhibitor (e.g., 10-50 ppm of BHT or MEHQ) to the waste stream.

    • Causality: Maintains the stability of the vinyl double bond during prolonged storage in the Satellite Accumulation Area (SAA).

  • pH Neutralization: Ensure the waste is pH neutral (pH 6-8) to prevent the hydrolysis of the malonate ester.

Phase 2: Segregation and Containerization
  • Select the Correct Stream: Route pure or solvent-diluted Dimethyl 2-vinylmalonate strictly into the Non-Halogenated Organic Waste stream[3].

  • Avoid Halogen Contamination: Strictly prohibit mixing with halogenated solvents (e.g., Dichloromethane, Chloroform).

    • Causality: Halogenated waste requires specialized, high-temperature incineration to prevent the formation of highly toxic dioxins and furans[4]. Mixing non-halogenated esters into halogenated streams unnecessarily increases disposal costs and environmental risk.

    • System Validation: Perform a micro-compatibility check. Mix a 1 mL aliquot of the new waste with 1 mL of the existing bulk waste in a test tube. Monitor for phase separation, heat generation, or gas evolution before committing the entire volume to the bulk container.

  • Headspace Management: Fill waste containers to no more than 80% capacity.

    • Causality: Leaves adequate headspace to absorb minor pressure fluctuations caused by ambient laboratory temperature changes or slow off-gassing.

Phase 3: Labeling and RCRA Compliance
  • Manifesting: Label the container clearly with "Hazardous Waste - Non-Halogenated Organic (Contains Dimethyl 2-vinylmalonate)".

  • EPA Coding: Apply appropriate EPA waste codes. If mixed with spent non-halogenated solvents like acetone or methanol, apply the F003 code. If the mixture's flash point is below 60°C, apply the D001 (Ignitable) code[2].

Emergency Spill Response Methodology

In the event of a localized spill during waste transfer, standard aqueous cleanup is insufficient due to the compound's organic nature and potential flammability.

  • Isolate & Ventilate: Evacuate immediate personnel from the spill zone and maximize fume hood or room ventilation to disperse combustible vapors.

  • Neutralize Ignition Sources: Immediately disconnect nearby hot plates, vacuum pumps, or electrical equipment.

  • Absorb: Deploy chemically inert, non-combustible absorbents (e.g., diatomaceous earth, sand, or commercial spill pads).

    • Causality: Do not use combustible materials like sawdust or paper towels for bulk absorption, as the high surface area combined with an ignitable organic liquid creates a severe fire hazard.

  • Collect & Contain: Sweep the absorbed mixture using non-sparking tools and place it into a chemically resistant, sealable container (e.g., high-density polyethylene, HDPE).

  • Final Decontamination: Wash the spill area with a mild detergent and water solution to emulsify and remove residual ester. Route all cleanup materials (absorbents and PPE) to the solid hazardous waste stream.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Locating and Estimating Air Emissions from sources of dioxins and furans. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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